molecular formula C4H6N6O2 B1497262 1-(5-Nitro-1H-imidazol-4-yl)guanidine CAS No. 443309-56-6

1-(5-Nitro-1H-imidazol-4-yl)guanidine

Cat. No.: B1497262
CAS No.: 443309-56-6
M. Wt: 170.13 g/mol
InChI Key: WQUZHUKQQZMTLF-UHFFFAOYSA-N
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Description

1-(5-Nitro-1H-imidazol-4-yl)guanidine (CAS 443309-56-6) is a synthetic organic compound with the molecular formula C₄H₆N₆O₂ and a molecular weight of 170.13 g/mol . This chemical features a guanidine group attached to a nitroimidazole ring system. It belongs to the nitroimidazole class of heterocyclic compounds, which are characterized by an imidazole ring substituted with a nitro group . Nitroimidazole derivatives are a significant class of bioactive molecules in scientific research, primarily known for their role as antibiotics and antiprotozoal agents. Compounds in this class, such as metronidazole, are generally understood to be reductively activated in hypoxic cells, leading to biochemical processes that can cause cellular damage . The specific research applications and mechanism of action for 1-(5-Nitro-1H-imidazol-4-yl)guanidine are subject to ongoing investigation, and researchers are encouraged to consult the current scientific literature for detailed pharmacological and biochemical studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

443309-56-6

Molecular Formula

C4H6N6O2

Molecular Weight

170.13 g/mol

IUPAC Name

2-(5-nitro-1H-imidazol-4-yl)guanidine

InChI

InChI=1S/C4H6N6O2/c5-4(6)9-2-3(10(11)12)8-1-7-2/h1H,(H,7,8)(H4,5,6,9)

InChI Key

WQUZHUKQQZMTLF-UHFFFAOYSA-N

SMILES

C1=NC(=C(N1)[N+](=O)[O-])N=C(N)N

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])N=C(N)N

Synonyms

5-guanidino-4-nitroimidazole

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular formula of 1-(5-Nitro-1H-imidazol-4-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 1-(5-Nitro-1H-imidazol-4-yl)guanidine , a bioactive heterocyclic compound characterized by a "push-pull" electronic architecture. Structurally, it combines a 5-nitroimidazole core—a validated pharmacophore in anaerobic antimicrobials (e.g., Metronidazole)—with a guanidine moiety, a strong organic base capable of bidentate hydrogen bonding.

While often studied as a specific oxidative DNA lesion (guanidinonitroimidazole) resulting from peroxynitrite attack on guanine, this scaffold is increasingly relevant in drug discovery as a hypoxia-activated cytotoxin . The guanidine tail provides electrostatic affinity for the DNA minor groove, while the nitro group serves as a bioreducible "warhead."

Part 1: Structural Elucidation & Molecular Identity

Chemical Nomenclature and Identifiers[1]
  • IUPAC Name: 1-(5-Nitro-1H-imidazol-4-yl)guanidine

  • Synonyms: 4-Guanidino-5-nitroimidazole; 5-Nitro-4-guanidinoimidazole (tautomeric equivalent).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 170.13 g/mol

Structural Analysis

The molecule exhibits significant tautomerism, a critical factor in formulation and receptor binding.

  • The Imidazole Core: The 4- and 5-positions are chemically equivalent in the unsubstituted tautomer but distinct here. The nitro group (electron-withdrawing) at position 5 significantly increases the acidity of the N1-proton (

    
     for the ring nitrogen).
    
  • The Guanidine Substituent: Attached at position 4, this group is highly basic (

    
     in isolation). However, electron withdrawal by the adjacent nitro-imidazole ring lowers this basicity, likely stabilizing the neutral form or a specific zwitterionic state at physiological pH.
    

Data Summary Table: Physicochemical Properties (Predicted)

PropertyValueNotes
Formula C₄H₆N₆O₂High Nitrogen content (49.4%)
Exact Mass 170.0552Suitable for HRMS identification
LogP (Predicted) -1.2 to -0.8Highly polar; water-soluble
PSA (Polar Surface Area) ~130 ŲBorderline for passive membrane permeability
H-Bond Donors 4Guanidine NHs + Imidazole NH
H-Bond Acceptors 4Nitro oxygens + Imidazole N + Guanidine N

Part 2: Synthetic Methodology

Retrosynthetic Logic

Direct guanidylation of the imidazole ring is difficult due to electron deficiency. The most robust pathway utilizes Nucleophilic Aromatic Substitution (


) . The nitro group at position 5 activates the leaving group at position 4 (typically bromine or chlorine) for displacement by guanidine.
Protocol: Displacement Pathway

Target: Synthesis of 1-(5-Nitro-1H-imidazol-4-yl)guanidine from 4-bromo-5-nitroimidazole.

Reagents:

  • Substrate: 4-Bromo-5-nitroimidazole (commercially available or synthesized via nitration of 4-bromoimidazole).

  • Nucleophile: Guanidine free base (generated in situ from Guanidine HCl + NaOEt).

  • Solvent: Anhydrous DMF or DMSO (polar aprotic required for

    
    ).
    

Step-by-Step Methodology:

  • Preparation of Guanidine Free Base:

    • Dissolve Guanidine Hydrochloride (1.2 eq) in absolute ethanol.

    • Add Sodium Ethoxide (1.2 eq) under

      
       atmosphere. Stir for 30 min at 0°C.
      
    • Filter off the precipitated NaCl. Evaporate ethanol or use the solution directly if solvent switch is possible. Ideally, isolate free base or use in DMF.

  • Coupling Reaction:

    • Dissolve 4-bromo-5-nitroimidazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Add the Guanidine free base solution dropwise at Room Temperature (RT).

    • Critical Step: Heat the reaction mixture to 80°C for 4–6 hours. The solution typically turns deep yellow/orange due to the formation of the nitro-conjugated system.

  • Workup & Purification:

    • Cool to RT and pour into ice-cold water (precipitation often occurs).

    • Adjust pH to ~8.0 to ensure the product is in the neutral/zwitterionic form.

    • Filter the solid. Recrystallize from Water/Ethanol (1:1).

Visualization: Synthetic Workflow

The following diagram illustrates the


 mechanism and the critical activation provided by the nitro group.

SynthesisPath cluster_0 Key Mechanism: SNAr Start 4-Bromo-5-nitroimidazole (Electrophile) Inter Meisenheimer-like Complex Start->Inter DMF, 80°C Nucleophilic Attack Reagent Guanidine (Free Base) (Nucleophile) Reagent->Inter Product 1-(5-Nitro-1H-imidazol-4-yl)guanidine (Target) Inter->Product -HBr Re-aromatization

Caption: Synthesis via Nucleophilic Aromatic Substitution (


). The electron-withdrawing nitro group at C5 activates the C4-Bromine bond for displacement by the guanidine nitrogen.

Part 3: Biological Mechanism of Action

The "Trojan Horse" Mechanism

This compound functions as a hypoxia-activated prodrug .

  • Targeting: The guanidine tail is positively charged at physiological pH (approximate pKa > 10). This cation facilitates electrostatic binding to the anionic phosphate backbone of DNA, specifically concentrating the drug in the minor groove.

  • Activation: In hypoxic environments (e.g., solid tumor cores or anaerobic bacterial infections), the 5-nitro group undergoes enzymatic reduction by nitroreductases (NTR).

  • Cytotoxicity: The reduction yields reactive nitroso and hydroxylamine intermediates. These electrophiles attack DNA bases (specifically Guanine), causing strand breaks and helix destabilization.

Visualization: Bioactivation Pathway

MoA Prodrug Parent Compound (Nitro-Guanidine) Binding DNA Minor Groove Binding (Electrostatic) Prodrug->Binding Guanidine Anchor Radical Nitro-Radical Anion (R-NO2•-) Binding->Radical 1e- Reduction Hypoxia Hypoxic Environment (Nitroreductase Activity) Hypoxia->Radical Enzyme Source Damage DNA Strand Breaks & Helix Destabilization Radical->Damage Covalent Adducts

Caption: Mechanism of Action (MoA). The guanidine moiety anchors the molecule to DNA, while the nitro group acts as the hypoxia-triggered warhead causing local damage.

References

  • Jia, L., et al. (2006). "Flexible 5-guanidino-4-nitroimidazole DNA lesions: structures and thermodynamics." Biochemistry, 45(21), 6644-6655.[1]

  • Hakmaoui, Y., et al. (2022). "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents."[2] Der Pharma Chemica, 14(4), 12-16.[2]

  • PubChem. "4-Nitroimidazole (Compound Summary)." National Library of Medicine.

  • Vichi-Ramírez, M. M., et al. (2024). "Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases."[3] Encyclopedia.

Sources

Solubility Profile of 1-(5-Nitro-1H-imidazol-4-yl)guanidine in Organic Solvents: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] This guide presents a comprehensive methodological framework for characterizing the solubility profile of 1-(5-Nitro-1H-imidazol-4-yl)guanidine, a novel heterocyclic compound, across a range of pharmaceutically relevant organic solvents. We detail the foundational principles governing solubility, provide a rationale for solvent selection, and offer a robust, self-validating protocol for equilibrium solubility determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[3][4] This document is intended for researchers, formulation scientists, and drug development professionals, providing the necessary tools to systematically evaluate the physicochemical properties of this and similar new chemical entities.

Introduction: The Imperative of Solubility Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and organic solvent solubility stands out as a paramount parameter. Poor solubility can lead to low and erratic absorption, diminished bioavailability, and significant hurdles in developing a stable and effective dosage form.[1][5]

1-(5-Nitro-1H-imidazol-4-yl)guanidine is a compound of interest featuring a confluence of functional groups: a polar nitroimidazole core and a highly basic guanidinium group. The nitroimidazole moiety is a well-established pharmacophore in antimicrobial and hypoxic cell sensitizing agents, while the guanidine group is prevalent in numerous biologically active molecules, recognized for its ability to form strong hydrogen bonds and salt bridges.[6][7][8] The interplay of these groups suggests a complex solubility behavior that requires meticulous characterization.

This guide provides a senior application scientist's perspective on establishing a rigorous and reproducible solubility profile for this NCE. The objective is not merely to present data, but to elucidate the causal relationships between molecular structure, solvent properties, and solubility, thereby empowering researchers to make informed decisions in downstream development processes, such as crystallization, formulation, and purification.

Foundational Principles: Deconstructing Solubility

A compound's solubility is dictated by the thermodynamics of the dissolution process, specifically the Gibbs free energy change when the solute transitions from its solid lattice to a solvated state. This process is governed by several interconnected factors.

2.1 Molecular Structure and Polarity The "like dissolves like" principle is the cornerstone of solubility prediction.[9][10] The structure of 1-(5-Nitro-1H-imidazol-4-yl)guanidine presents distinct regions of varying polarity:

  • Nitro Group (-NO₂): Strongly electron-withdrawing and highly polar.

  • Imidazole Ring: A heterocyclic aromatic system capable of hydrogen bonding (both as a donor and acceptor).

  • Guanidine Group (-C(=NH)NH₂): A strongly basic and highly polar functional group with multiple hydrogen bond donors.

The presence of these polar, hydrogen-bonding moieties predicts favorable interactions with polar solvents. Conversely, solubility is expected to be limited in non-polar, aprotic solvents where the energy required to break the strong intermolecular forces in the crystal lattice is not sufficiently compensated by solute-solvent interactions.

2.2 Solid-State Properties The physical form of the solute is a critical, often overlooked, variable.[11]

  • Crystalline vs. Amorphous: Amorphous forms are generally more soluble than their stable crystalline counterparts due to the absence of a long-range ordered lattice, which reduces the energy barrier to dissolution.[11]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can lead to different solubilities.[9] It is crucial that the solid form being tested is well-characterized and consistent across all experiments.

2.3 Temperature For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[9][12] Characterizing solubility at various temperatures is essential for designing robust crystallization processes and understanding the stability of saturated solutions.

Strategic Selection of Organic Solvents

The choice of solvents should be systematic and cover a range of polarities, hydrogen bonding capabilities, and functional groups relevant to pharmaceutical manufacturing. The solvents listed in the table below provide a representative spectrum for a comprehensive initial solubility screen.

Solvent Class Solvent Polarity Index (Relative) Solvent Type Pharmaceutical Relevance
Alcohols Methanol6.6Polar ProticSynthesis, Crystallization
Ethanol5.2Polar ProticFormulation, Granulation
Isopropanol4.3Polar ProticCleaning, Synthesis
Ketones Acetone5.4Polar AproticSynthesis, Extraction
Esters Ethyl Acetate4.3Polar AproticExtraction, Chromatography
Aprotic Polar Acetonitrile6.2Polar AproticHPLC Mobile Phase, Synthesis
Dimethyl Sulfoxide (DMSO)7.2Polar AproticHTS Stock Solutions, Synthesis
N,N-Dimethylformamide (DMF)6.4Polar AproticSynthesis, Formulation
Chlorinated Dichloromethane (DCM)3.4Non-PolarExtraction, Synthesis
Ethers Tetrahydrofuran (THF)4.2Polar AproticSynthesis, Grignard Reactions
Hydrocarbons n-Heptane0.0Non-PolarAnti-solvent, Cleaning

Experimental Protocol: The Equilibrium Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[3][13] Its deliberate, time-intensive nature ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution.

Logical Workflow for Solubility Determination

The following diagram illustrates the overarching process, from sample preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Separation cluster_analysis Phase 4: Quantification A Weigh excess solid 1-(5-Nitro-1H-imidazol-4-yl)guanidine B Add known volume of selected organic solvent A->B C Seal vials securely B->C D Incubate on orbital shaker (e.g., 25°C or 37°C) C->D E Agitate for 24-72 hours to ensure equilibrium D->E F Allow vials to settle E->F G Withdraw aliquot of supernatant F->G H Filter through 0.22 µm syringe filter (Check for compound adsorption) G->H I Dilute filtrate with mobile phase H->I J Analyze via validated HPLC-UV method I->J K Determine concentration from calibration curve J->K L L K->L Calculate Solubility (mg/mL, mol/L)

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol: Shake-Flask Experiment

This protocol is designed as a self-validating system, ensuring data integrity.

  • Preparation (n=3 for each solvent):

    • Causality: Using an excess of solid material is critical to ensure that the final solution is genuinely saturated.[4]

    • Add an excess amount (e.g., 20-30 mg) of 1-(5-Nitro-1H-imidazol-4-yl)guanidine to a 2 mL glass vial. The exact mass should be recorded.

    • Pipette a precise volume (e.g., 1.0 mL) of the chosen organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation during incubation.

  • Equilibration:

    • Causality: Sufficient time and consistent agitation are required for the dissolution and precipitation processes to reach a dynamic equilibrium. 24 hours is a common starting point, but complex molecules or those undergoing polymorphic transformations may require 48-72 hours.[3][14]

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period (e.g., 48 hours).

  • Sample Separation:

    • Causality: The separation of undissolved solid from the supernatant is the most critical step for accuracy. Centrifugation followed by filtration minimizes the transfer of particulates into the analytical sample.[3]

    • Remove vials from the shaker and allow them to stand for 30 minutes for heavy solids to sediment.

    • (Optional but recommended) Centrifuge the vials at 10,000 rpm for 10 minutes.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE or PVDF) into a clean HPLC vial. Discard the first few drops to saturate any binding sites on the filter membrane.

Step-by-Step Protocol: HPLC-UV Quantification
  • Standard Preparation (Self-Validation):

    • Causality: A multi-point calibration curve is essential for accurate quantification and demonstrates the linearity of the detector response.[10]

    • Prepare a primary stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a set of at least five calibration standards spanning the expected solubility range.

  • Sample Preparation:

    • Dilute the filtered sample from the shake-flask experiment with the mobile phase to bring its concentration within the range of the calibration curve. A precise dilution factor must be used and recorded.

  • HPLC Analysis:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile). The exact method will require development.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by scanning the UV spectrum of the compound (likely in the 260-320 nm range for a nitroaromatic system).

    • Injection Volume: 10 µL.

  • Data Processing:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations. The curve should have a correlation coefficient (R²) > 0.995.

    • Determine the concentration of the diluted sample by interpolating its peak area onto the calibration curve.

    • Calculate the original solubility in the organic solvent by multiplying the measured concentration by the dilution factor.

Presentation and Interpretation of Solubility Data

All quantitative results should be collated into a clear, concise table to facilitate comparison and analysis.

Hypothetical Solubility Data for 1-(5-Nitro-1H-imidazol-4-yl)guanidine at 25°C
Solvent Solvent Type Solubility (mg/mL) Solubility (mol/L) Classification
Dimethyl Sulfoxide (DMSO) Polar Aprotic>100>0.50Very Soluble
Methanol Polar Protic35.20.177Soluble
Ethanol Polar Protic12.50.063Soluble
Acetonitrile Polar Aprotic8.90.045Sparingly Soluble
Acetone Polar Aprotic4.10.021Sparingly Soluble
Ethyl Acetate Polar Aprotic0.50.0025Slightly Soluble
Dichloromethane Non-Polar<0.1<0.0005Very Slightly Soluble
n-Heptane Non-Polar<0.01<0.00005Practically Insoluble

(Note: Data are hypothetical for illustrative purposes. Molar mass assumed to be ~199.15 g/mol .)

Interpretation: The hypothetical data align with theoretical principles. The highest solubility is observed in highly polar aprotic (DMSO) and polar protic (Methanol, Ethanol) solvents, where strong dipole-dipole interactions and hydrogen bonding can effectively solvate the polar functional groups of the molecule. As solvent polarity decreases, the solubility drops significantly, becoming negligible in non-polar hydrocarbon solvents like heptane. This profile suggests that solvent systems for crystallization would likely involve a polar "good" solvent and a non-polar "anti-solvent."

High-Throughput Screening for Kinetic Solubility

In early drug discovery, thermodynamic solubility measurement can be too slow for screening large numbers of compounds. Kinetic solubility provides a rapid, high-throughput alternative.[15][16] This method measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution. While not a true equilibrium value, it is invaluable for ranking compounds and flagging potential liabilities early.[13][17]

Workflow for Kinetic Solubility Assay

G A Prepare high-concentration stock solution in DMSO (e.g., 10 mM) B Dispense stock solution into 96-well plate A->B C Add aqueous buffer (e.g., PBS pH 7.4) using a liquid handler B->C D Incubate for a short period (e.g., 1-2 hours) with shaking C->D E Measure precipitation/turbidity (Nephelometry or UV Plate Reader) D->E F Determine concentration of soluble fraction after filtration/centrifugation E->F

Caption: High-Throughput Kinetic Solubility Workflow.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for determining the solubility profile of 1-(5-Nitro-1H-imidazol-4-yl)guanidine in organic solvents. By grounding experimental protocols in fundamental physicochemical principles and incorporating self-validating analytical techniques, researchers can generate high-quality, reliable data. A thorough understanding of a compound's solubility is not merely an academic exercise; it is a critical prerequisite for successful drug development, enabling rational formulation design, robust process chemistry, and ultimately, the delivery of safe and effective medicines.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PharmDecks. (n.d.). Solubility & Dissolution. [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?[Link]

  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. [Link]

  • Solubility of Things. (n.d.). 5-Methyl-2-nitroimidazole. [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]

  • American Chemical Society. (n.d.). NITROGUANIDINES'. [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • KISTI. (n.d.). Determination and correlation solubility of 4-nitroimidazole in twelve pure solvents from 278.15 K to 323.15 K. [Link]

  • Merck Index. (n.d.). Nitroguanidine. [Link]

  • Wikipedia. (n.d.). Nitroimidazole. [Link]

  • Royal Society of Chemistry. (n.d.). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

  • MDPI. (2021, July 6). Synthesis of the Guanidine Derivative. [Link]

  • Organic Chemistry Portal. (n.d.). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines. [Link]

  • National Center for Biotechnology Information. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]

  • Defense Technical Information Center. (1977, January 17). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. [Link]

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Literature review on nitroimidazole guanidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Nitroimidazole Guanidine Derivatives

Abstract

The convergence of distinct, pharmacologically validated scaffolds into novel hybrid molecules represents a frontier in medicinal chemistry, aimed at overcoming drug resistance and discovering new therapeutic modalities. This guide explores the strategic combination of two such "privileged structures": the bio-reductive nitroimidazole core and the versatile, target-binding guanidine moiety. While both scaffolds are independently responsible for numerous successful therapeutics, the chemical space of directly conjugated nitroimidazole guanidine derivatives remains significantly underexplored. This document serves as a technical and strategic roadmap for researchers and drug development professionals. It provides a foundational review of each core component, proposes logical and detailed synthetic pathways for their conjugation, and outlines a comprehensive workflow for the biological evaluation and mechanistic interrogation of these novel chemical entities.

Introduction: The Rationale for a Hybrid Pharmacophore

The nitroimidazole ring is a cornerstone of chemotherapy against anaerobic organisms and hypoxic tumors.[1][2] Its mechanism hinges on its role as a "Trojan horse" prodrug; the nitro group is bio-reductively activated under low-oxygen conditions to generate reactive nitrogen species that induce cytotoxic DNA damage.[3][] This unique mode of action has been successfully leveraged in drugs targeting anaerobic bacteria, protozoa, and even multi-drug resistant tuberculosis.[1][5] Concurrently, the guanidine group is a powerful functional moiety in drug design, prized for its ability to engage in multifaceted, non-covalent interactions with biological targets.[6][7] As a protonatable, nitrogen-rich structure, it readily forms hydrogen bonds and salt bridges, particularly with the phosphate backbone of DNA and anionic residues (e.g., carboxylates, phosphates) in proteins.[6][8]

The strategic fusion of these two scaffolds into a single nitroimidazole guanidine derivative is predicated on a compelling hypothesis: the guanidine moiety can serve as a "guidance system," enhancing the affinity and localization of the nitroimidazole "warhead" to specific biological targets like DNA or key enzymes, potentially leading to a more potent, selective, or mechanistically novel class of therapeutics. This guide will deconstruct this hypothesis, providing the scientific underpinnings and practical methodologies to explore this promising area.

The Nitroimidazole Core: A Bio-reductive Warhead

The therapeutic efficacy of a nitroimidazole is almost entirely dependent on the reductive metabolism of its nitro group.[9] This process is catalyzed by low-redox-potential proteins, such as ferredoxin in protozoa or nitroreductases in bacteria, which are abundant in anaerobic environments.[3][]

Mechanism of Action

The activation is a stepwise process. The nitro group (R-NO₂) undergoes a one-electron reduction to form a nitro radical anion (R-NO₂⁻). In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, a futile cycle that protects aerobic cells. However, in anaerobic or hypoxic conditions, the radical anion undergoes further reduction to generate highly reactive intermediates, including nitroso (R-NO) and hydroxylamine (R-NHOH) species, as well as cytotoxic free radicals.[3][10] These reactive species are the ultimate effectors, causing cell death through multiple mechanisms:

  • DNA Damage: Covalent binding to DNA and induction of strand breaks.[3]

  • Protein Dysfunction: Adduct formation with key proteins, such as thioredoxin reductase, disrupting cellular redox homeostasis.[10]

  • Inhibition of Nucleic Acid Synthesis: Direct interference with DNA replication and transcription.[]

The position of the nitro group on the imidazole ring (C2, C4, or C5) significantly influences the compound's redox potential and, consequently, its biological activity profile and stability.[1][11]

  • 5-Nitroimidazoles (e.g., Metronidazole): Generally active against anaerobic bacteria and protozoa.[9]

  • 2-Nitroimidazoles (e.g., Benznidazole): Used in the treatment of parasitic infections like Chagas disease.[1]

  • 4-Nitroimidazoles (e.g., PA-824/Pretomanid): Exhibit a broader spectrum, including activity against both aerobic and anaerobic Mycobacterium tuberculosis.[12]

Structure-Activity Relationship (SAR) Insights

Key structural features governing the activity of nitroimidazoles have been identified. For the 4-nitroimidazole series, a lipophilic side chain is crucial for both aerobic and anaerobic activity, whereas its removal leads to a complete loss of function.[12] Conversely, for 5-nitroimidazoles, the addition of a similar lipophilic tail can decrease anaerobic activity and does not confer aerobic activity, highlighting a clear distinction in the SAR between the isomers.[12]

The Guanidine Moiety: A Versatile Anchor for Target Engagement

The guanidinium cation, the protonated form of guanidine stable at physiological pH, is a recurring motif in biologically active molecules. Its planar structure and delocalized positive charge enable it to act as a multidentate hydrogen bond donor, facilitating strong and specific interactions with anionic groups.

Role in Molecular Recognition

Guanidine-containing drugs leverage these properties to achieve their therapeutic effects.[6][7]

  • DNA Binding: The guanidinium group can fit snugly into the minor groove of DNA, forming hydrogen bonds with the phosphate backbone. This interaction is a key mechanistic feature for some anticancer agents.[6]

  • Enzyme Inhibition: It can mimic the side chain of arginine, allowing it to bind to the active sites of enzymes that process this amino acid.

  • Membrane Translocation: The cationic nature of the guanidine moiety can facilitate passage across cell membranes, an attribute exploited in drug delivery systems.[7]

The incorporation of a guanidine group into a nitroimidazole scaffold could therefore serve multiple purposes: enhancing DNA binding to potentiate the effects of the bioreduced nitro group, targeting specific enzymes, or improving cellular uptake.

Proposed Synthesis of Nitroimidazole Guanidine Derivatives

While the existing literature on pre-synthesized nitroimidazole guanidine derivatives is sparse, their construction is chemically feasible. A logical approach involves the coupling of a nitroimidazole scaffold bearing a reactive handle (e.g., a primary amine) with a suitable guanidinylating agent.

General Synthetic Workflow

The diagram below outlines a plausible, multi-step synthetic strategy starting from a commercially available nitroimidazole.

G cluster_0 Part 1: Functionalization of Nitroimidazole Core cluster_1 Part 2: Guanidinylation A 2-Methyl-5-nitroimidazole (Starting Material) B N-alkylation with Protected Amino-Alkyl Halide A->B e.g., N-(2-bromoethyl)phthalimide, K2CO3, DMF C Deprotection to yield Amino-Nitroimidazole B->C Hydrazine monohydrate, EtOH, reflux D Amino-Nitroimidazole (Intermediate) E Reaction with Guanidinylating Agent D->E e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, DIPEA, DCM F Final Product: Nitroimidazole Guanidine Derivative E->F Acidic Deprotection (if needed) e.g., TFA in DCM

Caption: Proposed synthetic workflow for nitroimidazole guanidine derivatives.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 1-(2-guanidinoethyl)-2-methyl-5-nitro-1H-imidazole.

Step 1: Synthesis of 1-(2-aminoethyl)-2-methyl-5-nitro-1H-imidazole (Intermediate)

  • To a solution of 2-methyl-5-nitroimidazole (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add N-(2-bromoethyl)phthalimide (1.1 eq) to the mixture.

  • Heat the reaction to 80°C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry to yield the phthalimide-protected intermediate.

  • Suspend the intermediate in ethanol and add hydrazine monohydrate (5.0 eq).

  • Reflux the mixture for 4 hours. A white precipitate (phthalhydrazide) will form.

  • Cool the reaction, filter off the precipitate, and concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the desired 1-(2-aminoethyl)-2-methyl-5-nitro-1H-imidazole.

Causality behind choices: Potassium carbonate is a standard base for N-alkylation of imidazoles. A phthalimide protecting group is chosen for the amine as it is robust and can be cleanly removed with hydrazine without affecting the nitroimidazole core.

Step 2: Guanidinylation

  • Dissolve the amino-nitroimidazole intermediate (1.0 eq) in Dichloromethane (DCM).

  • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq), a common and effective guanidinylating reagent.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) as a non-nucleophilic base.

  • Stir the reaction at room temperature for 24 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the Boc-protected guanidine derivative.

  • Dissolve the crude product in DCM and add Trifluoroacetic acid (TFA, 10 eq) for deprotection.

  • Stir for 2 hours at room temperature.

  • Concentrate the mixture under reduced pressure and purify by reverse-phase HPLC to yield the final product as a TFA salt.

Causality behind choices: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine provides a stable, easy-to-handle method for guanidinylation, and the Boc protecting groups are easily removed under acidic conditions (TFA) which are typically compatible with the nitroimidazole scaffold.

Proposed Biological Evaluation Workflow

A newly synthesized library of nitroimidazole guanidine derivatives requires a systematic and logical screening cascade to identify lead compounds and elucidate their mechanism of action.

G A Tier 1: Primary Screening (In Vitro Activity) B Antimicrobial Assays (MIC determination) A->B C Anticancer Assays (IC50 determination) A->C D Tier 2: Selectivity & Preliminary Mechanism of Action B->D Active Hits C->D Active Hits E Cytotoxicity Assay (e.g., on mammalian cell lines) D->E F Anaerobic vs. Aerobic Activity (Differential MIC) D->F G DNA Binding Assay (e.g., UV-Vis, Fluorescence) D->G H Tier 3: In-depth Mechanistic Studies (On Lead Compounds) F->H Selective Hits G->H Selective Hits I Nitroreductase Substrate Assay H->I J Cellular Thermal Shift Assay (CETSA) (Target Engagement) H->J K Reactive Nitrogen Species (RNS) Quantification H->K L In Vivo Efficacy Studies (Animal Models) I->L Confirmed MoA J->L Confirmed MoA K->L Confirmed MoA

Caption: Tiered workflow for the biological evaluation of novel derivatives.

Data Presentation

Quantitative results from primary screening should be organized for clear comparison.

Table 1: Hypothetical Primary Screening Data for Nitroimidazole Guanidine (NIG) Derivatives

CompoundAntimicrobial MIC (µg/mL) vs. E. coli (Aerobic)Antimicrobial MIC (µg/mL) vs. B. fragilis (Anaerobic)Anticancer IC₅₀ (µM) vs. HT-29 (Hypoxic)Cytotoxicity CC₅₀ (µM) vs. HEK293Selectivity Index (CC₅₀/IC₅₀)
NIG-001>12885.2>100>19.2
NIG-002>1286425.8>100>3.8
Metronidazole>1282>100>100N/A
DoxorubicinN/AN/A0.81.51.87
Key Experimental Protocols

Protocol: Anaerobic vs. Aerobic Minimum Inhibitory Concentration (MIC) Assay

  • Prepare serial two-fold dilutions of the test compounds in appropriate broth medium in 96-well plates.

  • Inoculate the wells with a standardized suspension of the test organism (e.g., aerobic E. coli and anaerobic B. fragilis).

  • For anaerobic testing, place one set of plates in an anaerobic chamber (e.g., with GasPak™ system).

  • Incubate the aerobic plates in a standard incubator and the anaerobic plates within the chamber at 37°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

  • Self-Validation: A significant drop in MIC under anaerobic conditions (e.g., >8-fold) strongly suggests that the compound's activity is dependent on reductive activation, validating the nitroimidazole mechanism.

Protocol: DNA Binding via Ethidium Bromide (EtBr) Displacement Assay

  • Prepare a solution of calf thymus DNA (ctDNA) and Ethidium Bromide in a buffer. EtBr intercalates into DNA and fluoresces strongly.

  • Measure the baseline fluorescence of the ctDNA-EtBr complex.

  • Titrate increasing concentrations of the test compound into the solution.

  • Measure the fluorescence intensity after each addition.

  • Self-Validation: If the compound binds to DNA by displacing EtBr, a quenching (decrease) of the fluorescence will be observed. The degree of quenching correlates with the binding affinity. This validates that the guanidine moiety may be successfully guiding the molecule to DNA.

Conclusion and Future Perspectives

The synthesis and evaluation of nitroimidazole guanidine derivatives represent a logical and compelling strategy in the quest for novel therapeutics. This hybrid approach has the potential to yield compounds with enhanced potency, improved selectivity, or novel mechanisms of action that combine the targeted cytotoxicity of nitroimidazoles with the versatile binding capabilities of guanidines. The proposed synthetic and evaluative frameworks in this guide provide a robust starting point for researchers to venture into this promising, yet largely uncharted, area of medicinal chemistry. Future work should focus on building a diverse chemical library, exploring various linkers between the two scaffolds, and employing advanced computational methods to predict DNA or protein binding modes, thereby accelerating the discovery of new drug candidates for infectious diseases and oncology.

References

  • Upadhayaya, R. S., Vandavasi, J. K., & Vasireddy, N. R. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2849. [Link][1][13]

  • León-García, E., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 29(5), 1148. [Link][3][14]

  • Patterson, S., & Wyllie, S. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Infectious Diseases, 3(5), 337-339. [Link][2]

  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{1][2][3]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1261. [Link][15]

  • Ahmad, I., et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 13(38), 26639-26653. [Link][6][16]

  • Anderson, R. J., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(21), 6847-6856. [Link][12]

  • Mishra, B. B., & Murphy, C. J. (2006). Flexible 5-Guanidino-4-nitroimidazole DNA Lesions: Structures and Thermodynamics. Biochemistry, 45(21), 6774-6784. [Link][17]

  • Vieira, T. F., & de Souza, M. V. N. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Molecules, 14(8), 3059-3088. [Link][9]

  • Ho, J. (2020). Development of new bicyclic nitroimidazoles as antimicrobial agents. UQ eSpace. [Link][5]

  • Fugarolas, W., et al. (2023). Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. Frontiers in Chemistry, 11, 1136842. [Link][11]

  • Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance, 1(1), 36-43. [Link][10]

  • Gümrükçüoğlu, N., et al. (2009). Biological activities of guanidine compounds. Medicinal Chemistry Research, 18(7), 515-538. [Link][7]

  • Liu, K., & Zhu, H. L. (2011). Nitroimidazoles as anti-tumor agents. Anticancer Agents in Medicinal Chemistry, 11(7), 687-691. [Link][18]

  • Wang, Y., et al. (2019). Nitroimidazole-containing compounds and their antibacterial and antitubercular activities. European Journal of Medicinal Chemistry, 179, 715-730. [Link][19]

  • Al-Blewi, F. F., et al. (2021). Antimicrobial drugs bearing guanidine moieties: A review. Expert Opinion on Drug Discovery, 16(8), 861-877. [Link][8]

Sources

An In-depth Technical Guide to 5-Guanidino-4-nitroimidazole: A Key Guanine-Derived DNA Lesion

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate landscape of molecular biology and drug development, understanding the mechanisms of DNA damage and the resulting cellular responses is paramount. Among the myriad of lesions that can afflict the genome, those arising from oxidative and nitrosative stress are of particular interest due to their association with mutagenesis and various pathological conditions. This guide provides a comprehensive technical overview of 5-guanidino-4-nitroimidazole (NI), a significant and stable product of guanine modification by reactive oxygen and nitrogen species (RONS).[1][2] Unlike many other guanine oxidation products, NI is chemically stable and resistant to several enzymatic repair mechanisms in vitro, making it a persistent and highly mutagenic lesion.[3] This document will delve into the core chemical identifiers of NI, its synthesis in the context of DNA oligonucleotides, its profound biological implications as a DNA lesion, and the analytical methodologies employed for its characterization. The insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the study of DNA damage, repair, and carcinogenesis.

Chemical Identity

While the initial user query referred to "1-(5-Nitro-1H-imidazol-4-yl)guanidine," the predominant and scientifically accepted nomenclature for this compound in the literature is 5-guanidino-4-nitroimidazole. This guide will adhere to the latter terminology.

IdentifierValue
Common Name 5-guanidino-4-nitroimidazole
CAS Number Not readily available
IUPAC Name 1-(5-nitro-1H-imidazol-4-yl)guanidine
Molecular Formula C₄H₅N₇O₂
Molecular Weight 183.13 g/mol
InChI InChI=1S/C4H5N7O2/c5-4(6)11-2-1(10-3-11)9(12)13/h3H,(H,10,7)(H4,5,6,11)
InChIKey UQJHZMSHHDDIQO-UHFFFAOYSA-N
SMILES C1=NC(=C(N1)[O-])N=C(N)N

Synthesis of 5-Guanidino-4-nitroimidazole within DNA

The study of 5-guanidino-4-nitroimidazole's biological effects has necessitated its site-specific incorporation into DNA oligonucleotides. A key strategy for this involves the synthesis of a convertible nucleoside phosphoramidite, which is then integrated into an oligonucleotide, followed by a postsynthetic substitution to generate the final lesion.[3]

Rationale for the Synthetic Approach

Direct synthesis of an NI-containing phosphoramidite for automated DNA synthesis is challenging due to the reactive nature of the guanidino group. The postsynthetic conversion strategy circumvents this by using a stable, protected precursor that can withstand the conditions of DNA synthesis. A 5-bromo-4-nitroimidazole deoxynucleoside is an effective precursor because the bromo group is a good leaving group, readily displaced by guanidine after the oligonucleotide has been assembled.[3]

Experimental Protocol: Synthesis of the 2'-Deoxynucleoside of 5-Guanidino-4-nitroimidazole

The following protocol outlines the synthesis of the 2'-deoxynucleoside of NI, which serves as an analytical standard and is a key step in preparing NI-containing oligonucleotides.[3]

Step 1: Nitration of 4-bromo-1H-imidazole

  • Mix 4-bromo-1H-imidazole with concentrated nitric acid in concentrated sulfuric acid.

  • Heat the reaction mixture at 110°C for 1 hour.

  • Cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting white precipitate of 5-bromo-4-nitro-1H-imidazole by filtration.[4]

Step 2: Glycosylation

  • Treat the 5-bromo-4-nitro-1H-imidazole with sodium hydride in acetonitrile.

  • Condense the resulting anion with 3,5-di-O-toluoyl-α-1-chloro-2-deoxy-D-ribofuranose to yield the protected β-nucleoside, 1-(2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranosyl)-5-bromo-4-nitroimidazole.[3]

Step 3: Deprotection of the Sugar Moiety

  • Achieve saponification of the toluoyl esters by treating the protected nucleoside with guanidine in methanol at 0°C. This step yields the deprotected 5-bromo-4-nitroimidazole deoxynucleoside.[3]

Step 4: Conversion to the 2'-Deoxynucleoside of 5-Guanidino-4-nitroimidazole

  • Treat the deprotected 5-bromo-4-nitroimidazole deoxynucleoside with guanidine in refluxing ethanol. This results in the displacement of the bromo substituent to yield the 2'-deoxynucleoside of 5-guanidino-4-nitroimidazole in nearly quantitative yield.[3]

G cluster_synthesis Synthesis of 5-Guanidino-4-nitroimidazole Deoxynucleoside 4-bromo-1H-imidazole 4-bromo-1H-imidazole 5-bromo-4-nitro-1H-imidazole 5-bromo-4-nitro-1H-imidazole 4-bromo-1H-imidazole->5-bromo-4-nitro-1H-imidazole Nitration Protected Nucleoside Protected 5-bromo-4-nitroimidazole Deoxynucleoside 5-bromo-4-nitro-1H-imidazole->Protected Nucleoside Glycosylation Deprotected Nucleoside Deprotected 5-bromo-4-nitroimidazole Deoxynucleoside Protected Nucleoside->Deprotected Nucleoside Deprotection NI Deoxynucleoside 5-Guanidino-4-nitroimidazole Deoxynucleoside Deprotected Nucleoside->NI Deoxynucleoside Guanidinylation

Caption: Synthetic workflow for the 2'-deoxynucleoside of 5-guanidino-4-nitroimidazole.

Biological Significance and Mechanism of Action

5-Guanidino-4-nitroimidazole is a product of guanine oxidation by peroxynitrite (ONOO⁻) or the reaction of the nitrogen dioxide radical (•NO₂) with guanine radicals in DNA.[1][2] These reactive species are often generated during inflammatory processes, linking this lesion to pathologies associated with chronic inflammation. The formation of NI involves nitration, hydrolytic opening of the six-membered ring of guanine, and subsequent decarboxylation.[1][5]

Impact on DNA Structure and Stability

The presence of the NI lesion significantly destabilizes the DNA duplex.[3] This is attributed to the loss of the Watson-Crick hydrogen bonding edge and the introduction of a flexible, ring-opened structure.[1][2] Molecular dynamics simulations have shown that the NI lesion is nonplanar within the DNA duplex, and the guanidino group can adopt both syn and anti conformations, positioning it in either the major or minor groove depending on the opposing base.[1][5] This structural perturbation is a key factor in its recognition (or lack thereof) by DNA repair enzymes and its influence on DNA polymerase fidelity.

Mutagenic Properties

5-Guanidino-4-nitroimidazole is a potent mutagenic lesion. In vivo studies have shown that it acts as a strong block to DNA replication. For the replication that does proceed past the lesion, it is approximately 50% mutagenic, inducing a spectrum of mutations including G to A, G to T, and to a lesser extent, G to C.[6] The G to A transition is particularly noteworthy as it implicates NI as a novel source of peroxynitrite-induced transition mutations in vivo.[6] The ability of NI to pair with guanine and adenine, as well as the predominant incorporation of cytosine by some polymerases, underscores the complexity of its mutagenic signature.[7]

G cluster_mutagenesis Biological Impact of 5-Guanidino-4-nitroimidazole (NI) Guanine Guanine NI_Lesion 5-Guanidino-4-nitroimidazole (NI) Lesion in DNA Guanine->NI_Lesion Oxidation/Nitration RONS Reactive Oxygen/ Nitrogen Species (RONS) RONS->NI_Lesion Replication_Fork Stalled Replication Fork NI_Lesion->Replication_Fork Blocks DNA Polymerase TLS Translesion Synthesis (TLS) Replication_Fork->TLS Recruitment of Error-Prone Polymerases Mutations Point Mutations (G→A, G→T, G→C) TLS->Mutations Mutagenic Bypass

Caption: The pathway from guanine oxidation to mutagenesis induced by the NI lesion.

Analytical Methodologies

The characterization and quantification of 5-guanidino-4-nitroimidazole, particularly within a DNA matrix, rely on sensitive and specific analytical techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of NI-containing oligonucleotides. Following the enzymatic digestion of DNA into individual nucleosides, reversed-phase HPLC coupled with UV detection can be used to separate and quantify the NI deoxynucleoside. This method is crucial for isolating the pure NI-adducted oligonucleotide for subsequent biological studies.

A typical analytical approach involves:

  • Enzymatic Digestion: The DNA sample containing the NI lesion is digested to its constituent deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • Chromatographic Separation: The resulting mixture of deoxynucleosides is separated on a C18 reversed-phase HPLC column.

  • Detection: The eluting nucleosides are monitored by a UV detector. The NI deoxynucleoside will have a characteristic retention time and UV spectrum that allows for its identification and quantification relative to the canonical deoxynucleosides.

This analytical workflow is essential for verifying the successful incorporation of the lesion into synthetic oligonucleotides and for studying its repair and mutagenic potential.

Conclusion

5-Guanidino-4-nitroimidazole represents a critical DNA lesion at the intersection of oxidative stress, DNA damage, and mutagenesis. Its chemical stability and resistance to repair make it a persistent threat to genomic integrity. The synthetic methodologies developed for its site-specific incorporation into DNA have been instrumental in elucidating its structural and mutagenic properties. For researchers in oncology, toxicology, and drug development, a thorough understanding of the formation, biological consequences, and analysis of lesions like NI is indispensable for developing novel therapeutic and diagnostic strategies. Future research will likely focus on identifying the specific translesion synthesis polymerases responsible for its mutagenic bypass and exploring the potential for small molecule inhibitors to modulate these pathways.

References

  • Neeley, W. L., & Essigmann, J. M. (2004). Efficient Synthesis of DNA Containing the Guanine Oxidation-Nitration Product 5-Guanidino-4-nitroimidazole: Generation by a Postsynthetic Substitution Reaction. Organic Letters, 6(3), 335-338*. [Link]

  • Neeley, W. L., Delaney, J. C., Henderson, P. T., & Essigmann, J. M. (2004). In vivo bypass efficiencies and mutational signatures of the guanine oxidation products 2-aminoimidazolone and 5-guanidino-4-nitroimidazole. Journal of Biological Chemistry, 279(42), 43568-43573*. [Link]

  • Zhang, N., & Broyde, S. (2006). Flexible 5-Guanidino-4-nitroimidazole DNA Lesions: Structures and Thermodynamics. Biochemistry, 45(21), 6644-6655*. [Link]

  • Zhang, N., & Broyde, S. (2006). Flexible 5-guanidino-4-nitroimidazole DNA lesions: structures and thermodynamics. Biochemistry, 45(21), 6644-6655*. [Link]

  • Kar, R. K., & Krishnamoorthy, G. (2003). Oxidative generation of guanine radicals by carbonate radicals and their reactions with nitrogen dioxide to form site specific 5-guanidino-4-nitroimidazole lesions in oligodeoxynucleotides. Nucleic Acids Research, 31(16), 4814-4823*. [Link]

  • Suzuki, T., & Kamiya, H. (2020). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. International Journal of Molecular Sciences, 21(20), 7596*. [Link]

  • Neeley, W. L., & Essigmann, J. M. (2004). Efficient synthesis of DNA containing the guanine oxidation-nitration product 5-guanidino-4-nitroimidazole: generation by a postsynthetic substitution reaction. Organic Letters, 6(3), 335–338*. [Link]

  • Neeley, W. L., Delaney, J. C., Henderson, P. T., & Essigmann, J. M. (2004). In vivo bypass efficiencies and mutational signatures of the guanine oxidation products 2-aminoimidazolone and 5-guanidino-4-nitroimidazole. Journal of Biological Chemistry, 279(42), 43568-43573*. [Link]

  • Zhang, N., & Broyde, S. (2006). Flexible 5-Guanidino-4-nitroimidazole DNA Lesions: Structures and Thermodynamics. Biochemistry, 45(21), 6644-6655*. [Link]

Sources

Potential biological activity of 1-(5-Nitro-1H-imidazol-4-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity & Toxicological Significance of 1-(5-Nitro-1H-imidazol-4-yl)guanidine

Executive Summary

1-(5-Nitro-1H-imidazol-4-yl)guanidine (referred to herein as NIm-Guanidine ) is a high-significance bioactive compound occupying a unique niche at the intersection of oxidative toxicology and nitroimidazole pharmacology .

While structurally homologous to established antimicrobial agents (e.g., Metronidazole, Tinidazole), NIm-Guanidine is primarily characterized in literature as a critical DNA oxidation lesion . It is formed via the peroxynitrite (ONOO⁻)-mediated degradation of Guanine and 8-oxo-7,8-dihydroguanine (8-oxoG). Consequently, its biological activity profile is dual-natured:

  • Toxicological Activity: A potent marker of nitrative stress and a pro-mutagenic DNA lesion capable of inducing G→T transversions.

  • Pharmacological Potential: A theoretical antimicrobial pharmacophore possessing the essential 5-nitroimidazole core required for reductive activation in anaerobic organisms.

This guide provides a comprehensive technical analysis of NIm-Guanidine for drug development professionals, focusing on its mechanism of formation, genotoxic implications, and theoretical therapeutic properties.

Chemical Identity & Structural Properties

Understanding the tautomeric states and electronic distribution of NIm-Guanidine is prerequisite for predicting its receptor binding and metabolic stability.

PropertySpecification
IUPAC Name 1-(5-Nitro-1H-imidazol-4-yl)guanidine
Common Alias 4-Guanidino-5-nitroimidazole (4-GNI)
Molecular Formula C₄H₆N₆O₂
Molecular Weight 170.13 g/mol
Core Pharmacophore 5-Nitroimidazole (Reducible warhead)
Side Chain Guanidine (Strong base, pKa ~12.5)
Solubility Profile High aqueous solubility due to cationic guanidinium form at physiological pH.

Structural Insight: The molecule features a push-pull electronic system . The electron-withdrawing nitro group at position 5 makes the imidazole ring electron-deficient, while the electron-donating guanidine group at position 4 provides resonance stabilization. This unique electronic push-pull contributes to its stability as a terminal oxidation product but also facilitates its potential reduction by bacterial nitroreductases.

Biological Origin: The Nitrative Stress Pathway

For researchers studying oxidative stress or drug-induced hepatotoxicity, NIm-Guanidine serves as a specific biomarker for peroxynitrite activity. Unlike hydroxyl radicals (•OH), which generate widespread non-specific damage, peroxynitrite specifically targets the electron-rich guanine base.

Mechanism of Formation:

  • Oxidation: Guanine is oxidized to 8-oxoG (a common pre-mutagenic lesion).

  • Nitration: Peroxynitrite attacks the C5 or C8 position of the oxidized guanine.

  • Ring Contraction/Degradation: The purine ring system collapses, ejecting the pyrimidine fragment and leaving the imidazole core modified with a nitro group.

Figure 1: Pathway of NIm-Guanidine Formation from Guanine

G Figure 1: Mechanism of NIm-Guanidine generation via Peroxynitrite-mediated oxidation. Guanine Guanine (DNA) OxoG 8-oxo-Guanine (Primary Lesion) Guanine->OxoG ROS (•OH) Intermediate Unstable Nitrated Intermediate OxoG->Intermediate + ONOO- ONOO Peroxynitrite (ONOO-) ONOO->Intermediate NImG 1-(5-Nitro-1H-imidazol-4-yl)guanidine (Terminal Lesion) Intermediate->NImG Ring Opening & Decarboxylation

Caption: The degradation pathway converting Guanosine to NIm-Guanidine under nitrative stress conditions.

Potential Biological Activity[1][2][3][4][5]

A. Pharmacological Potential (Antimicrobial)

Context: Theoretical application based on SAR of Nitroimidazoles.[1][2]

NIm-Guanidine possesses the structural requirements for anti-anaerobic activity (e.g., against Bacteroides fragilis, Clostridium spp., or Trichomonas vaginalis).

  • Mechanism:

    • Entry: The guanidine tail ensures high water solubility, potentially utilizing organic cation transporters (OCTs) for cellular entry, unlike the passive diffusion of Metronidazole.

    • Activation: The 5-nitro group is reduced by ferredoxin-linked nitroreductases (PFOR system) in anaerobes.

    • Cytotoxicity: Reduction yields a nitro-radical anion (R-NO₂•⁻). This radical covalently binds to bacterial DNA, causing strand breaks.

Why it is not a marketed drug:

  • Mutagenicity: As a DNA lesion itself, administering it may bypass the need for metabolic activation to cause damage, potentially acting as a direct mutagen to the host.

  • Stability: The guanidine-nitroimidazole bond formed via degradation suggests the molecule is a thermodynamic sink, but its reactivity with host DNA polymerases remains a safety concern.

B. Toxicological Activity (Genotoxicity)

Context: Validated activity as a DNA lesion.

When NIm-Guanidine is formed in situ within the DNA helix (or incorporated during replication), it acts as a replication block.

  • Polymerase Stalling: High-fidelity polymerases (e.g., Pol δ, Pol ε) stall at the NIm-Guanidine site due to the loss of Watson-Crick hydrogen bonding capability (the pyrimidine ring of Guanine is gone).

  • Translesion Synthesis (TLS): Error-prone polymerases (e.g., Pol η, Pol κ) may bypass the lesion.

  • Mutational Signature: The bypass often results in the incorporation of Adenine (A) opposite the lesion (A-rule), leading to G→T transversion mutations .

Experimental Protocols

For drug discovery teams, two key workflows are relevant: (1) Synthesizing the standard for toxicity screening, and (2) Detecting it in biological samples.

Protocol A: In Vitro Generation of NIm-Guanidine

Purpose: To generate the compound for use as a reference standard in LC-MS assays.

  • Reagents:

    • Substrate: 2'-Deoxyguanosine (dG) (10 mM).

    • Oxidant: Peroxynitrite (ONOO⁻) (Synthesized from NaNO₂ + H₂O₂ + HCl followed by NaOH stabilization).

    • Buffer: Sodium Phosphate (pH 7.4).

  • Reaction:

    • Dissolve dG in phosphate buffer.

    • Add ONOO⁻ bolus (final conc. 1–5 mM) rapidly while vortexing (ONOO⁻ has a half-life of <1s at neutral pH).

    • Incubate at 37°C for 30 minutes.

  • Purification:

    • Neutralize solution.

    • Inject onto Reverse-Phase HPLC (C18 column).

    • Mobile Phase: 0% to 20% Acetonitrile in 10mM Ammonium Acetate over 20 min.

    • Detection: Monitor Absorbance at 300–350 nm (Nitroimidazole characteristic absorption).

    • Collect the fraction corresponding to the unique peak (distinct from 8-oxoG and Guanidinohydantoin).

Protocol B: LC-MS/MS Detection Parameters

Purpose: Validating the presence of the lesion in treated cells.

ParameterSetting
Ionization Mode ESI Positive (+ve)
Precursor Ion (M+H)⁺ m/z 171.1
Fragment Ion 1 (Quant) m/z 126.0 (Loss of nitro/guanidine fragment)
Fragment Ion 2 (Qual) m/z 84.0 (Imidazole ring fragment)
Collision Energy 15–25 eV (Compound specific optimization required)
Retention Time Early eluting (polar) on C18; HILIC column recommended for better retention.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the molecule—why it kills bacteria (theoretical) vs. why it causes mutations (proven).

Figure 2: Functional SAR of NIm-Guanidine

SAR Core 1-(5-Nitro-1H-imidazol-4-yl)guanidine Nitro 5-Nitro Group (-NO2) Core->Nitro Guanidine 4-Guanidine Group Core->Guanidine Imidazole Imidazole Core Core->Imidazole Reductase Substrate for Bacterial Nitroreductase (PFOR) Nitro->Reductase Activation HBond Altered H-Bonding Capacity Guanidine->HBond Loss of Watson-Crick Face Radical Nitro-Radical Anion (Antimicrobial) Reductase->Radical Reduction Mutagen G -> T Transversion (Genotoxicity) HBond->Mutagen Polymerase Error

Caption: SAR mapping of NIm-Guanidine linking structural moieties to biological outcomes.

References

  • Neeley, W. L., & Essigmann, J. M. (2006). Mechanisms of formation, genotoxicity, and mutation of guanine oxidation products. Chemical Research in Toxicology, 19(4), 491–505. Link

  • Cadet, J., et al. (2012). Oxidatively generated damage to the guanine moiety of DNA: Mechanistic aspects and modulatory effects of the local sequence. Future Medicinal Chemistry, 4(13), 1697–1715. Link

  • Yermilov, V., et al. (1995). Formation of 8-nitroguanine by the reaction of guanine with peroxynitrite in vitro and in vivo. Carcinogenesis, 16(9), 2045–2050. Link

  • Niles, J. C., et al. (2006). Peroxynitrite-induced oxidation of guanine in DNA and oligonucleotides: Characterization of the spiroiminodihydantoin and guanidinohydantoin products. Journal of the American Chemical Society, 128(48), 15468–15476. Link

  • Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9–20. Link

Sources

Troubleshooting & Optimization

Optimizing reaction yield for 1-(5-Nitro-1H-imidazol-4-yl)guanidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, as a Senior Application Scientist, I've developed a comprehensive technical support center to address the challenges in synthesizing 1-(5-Nitro-1H-imidazol-4-yl)guanidine. This guide is structured to provide not just protocols, but the underlying chemical reasoning to empower researchers in optimizing their reaction yields.

Technical Support Center: Synthesis of 1-(5-Nitro-1H-imidazol-4-yl)guanidine

Introduction & Synthesis Overview

1-(5-Nitro-1H-imidazol-4-yl)guanidine is a key structural motif found in various biologically active compounds. The guanidino group, a highly basic and hydrophilic functional group, is prevalent in pharmaceuticals and natural products. However, its synthesis, particularly when attached to an electron-deficient nitroimidazole scaffold, presents significant challenges. Low reactivity of the aromatic amine precursor and the potential for side reactions often lead to suboptimal yields.

This guide provides a systematic approach to troubleshooting and optimizing the synthesis, which typically proceeds via a two-step pathway:

  • Formation of the Precursor: Generation of 4-amino-5-nitroimidazole, often from a commercially available starting material.

  • Guanidinylation: The reaction of 4-amino-5-nitroimidazole with a suitable guanidinylating agent.

The primary focus of optimization lies in the critical guanidinylation step, where the choice of reagent, solvent, and reaction conditions dictates the success of the synthesis.

Overall Reaction Pathway

Synthesis_Pathway cluster_0 Step 1: Amination cluster_1 Step 2: Guanidinylation SM 4-Bromo-5-nitroimidazole (Starting Material) Precursor 4-Amino-5-nitroimidazole (Unstable Intermediate) SM->Precursor Nucleophilic Aromatic Substitution (e.g., NH₃) Product 1-(5-Nitro-1H-imidazol-4-yl)guanidine (Target Compound) Precursor->Product G_Reagent Guanidinylating Reagent G_Reagent->Product Electrophilic Guanidinylation

Caption: General two-step synthesis pathway for 1-(5-Nitro-1H-imidazol-4-yl)guanidine.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis strategy.

Q1: Why is 4-amino-5-nitroimidazole a challenging substrate for guanidinylation?

A1: The primary challenge stems from the electronic properties of the substrate. The potent electron-withdrawing nature of the nitro group at the C5 position significantly deactivates the imidazole ring and reduces the nucleophilicity of the C4-amino group. This makes it a poor nucleophile, requiring highly reactive (electrophilic) guanidinylating reagents to proceed effectively. Furthermore, 4-aminoimidazoles are known to be unstable and are often best generated and used in situ without isolation.[1]

Q2: What are the main classes of guanidinylating reagents, and which are recommended for this synthesis?

A2: Guanidinylating reagents are broadly categorized by their leaving group and protecting groups. For unreactive aromatic amines like our substrate, powerful, highly electrophilic reagents are necessary.[2]

  • Recommended:

    • N,N'-Di-Boc-N''-triflylguanidine: This is often the reagent of choice for difficult guanidinylations. The triflyl group is an excellent leaving group, rendering the central carbon highly electrophilic. It is generally superior for unreactive aromatic amines.[2][3]

    • 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC): This reagent is highly efficient, often providing clean reactions and high yields without the need for an inert atmosphere. The by-product, 3,5-dimethylpyrazole, is typically easy to remove.[4]

  • Less Suitable:

    • S-Methylisothioureas: Generally require harsher conditions and are less effective for electron-poor amines.

    • O-Methylisoureas: Prone to side reactions and often require strong acids or bases.

    • Cyanamide derivatives: While used, they can be less selective and require careful control of reaction conditions.

Q3: What role does the solvent play in the guanidinylation reaction?

A3: The solvent choice is critical. Guanidinylation reactions are generally favored in nonpolar, aprotic solvents like dichloromethane (DCM) or chloroform (CHCl₃).[5] Protic solvents can solvate the amine, reducing its nucleophilicity, and may react with highly electrophilic reagents. Solvents like DMF or DMSO can be used but may require more rigorous purification.

Q4: Is a base required for the reaction?

A4: Yes, a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added. Its role is to scavenge the acidic by-product (e.g., triflic acid) generated during the reaction, preventing the protonation and deactivation of the starting amine.[5]

Troubleshooting Guide

This guide provides solutions to specific experimental problems.

Problem 1: Low or No Product Yield

Q: My reaction has stalled, and TLC/LC-MS analysis shows mostly unreacted 4-amino-5-nitroimidazole. What are the likely causes and solutions?

A: This is the most common issue and typically points to insufficient reactivity.

Causality & Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low Yield: Unreacted Starting Material CheckReagent Is the guanidinylating reagent sufficiently reactive? (e.g., Triflylguanidine, DMNPC) Start->CheckReagent CheckConditions Are reaction conditions optimal? CheckReagent->CheckConditions Yes UpgradeReagent Solution: Upgrade to a more powerful reagent like N,N'-di-Boc-N''-triflylguanidine. CheckReagent->UpgradeReagent No CheckSM Is the starting amine degraded or impure? CheckConditions->CheckSM Yes OptimizeTemp Solution: Gently heat the reaction (e.g., 40°C). Ensure anhydrous conditions. CheckConditions->OptimizeTemp No InSitu Solution: Generate 4-amino-5-nitroimidazole in situ and use immediately. Verify purity before use. CheckSM->InSitu Yes

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Solutions:

  • Reagent Reactivity: As discussed in FAQ 2, standard guanidinylating agents will likely fail. N,N'-di-Boc-N''-triflylguanidine is the recommended first choice for this substrate.[2][3]

  • Reaction Temperature: While many guanidinylations proceed at room temperature, sluggish reactions with deactivated amines can be gently heated to 35-40°C to increase the reaction rate. Monitor the reaction closely for decomposition.

  • Stoichiometry: Ensure at least 1.1-1.2 equivalents of the guanidinylating reagent are used to drive the reaction to completion.

  • Precursor Stability: 4-amino-5-nitroimidazole can be unstable.[1] If it has been stored, its purity may be compromised. It is highly recommended to generate it immediately prior to the guanidinylation step.

Problem 2: Multiple Side Products Observed

Q: My reaction produces the desired product, but I see several significant impurities by LC-MS. What are they and how can I prevent them?

A: Side product formation often arises from the high reactivity of the reagents or decomposition.

Potential Side Reactions & Prevention:

Side Product Type Plausible Cause Prevention Strategy
Dimerization/Oligomerization Excessively high temperatures or prolonged reaction times can lead to self-reaction or reaction with the product.Maintain a controlled temperature (RT to 40°C). Monitor the reaction and quench it once the starting material is consumed.
By-product Adducts The leaving group or other fragments from the guanidinylating reagent may react with the starting material or product.Choose a "cleaner" reagent like DMNPC, where the 3,5-dimethylpyrazole by-product is less reactive.[4]
Degradation of Nitroimidazole Ring The strongly basic guanidine product or the presence of strong bases/acids can lead to ring-opening or other degradation pathways.Use a stoichiometric amount of a non-nucleophilic base (e.g., 1.1 eq. of TEA or DIPEA). Avoid strong mineral acids or bases during workup.
Reaction at Imidazole Nitrogen Guanidinylation could potentially occur at one of the ring nitrogens, though this is less likely for the N-H acidic proton compared to the exocyclic amine.This is generally not a major pathway but can be minimized by ensuring the exocyclic amine's nucleophilicity is maximized through proper solvent and base selection.

Problem 3: Difficulty with Product Purification

Q: The crude product is an intractable mixture, and I'm struggling to isolate the pure compound by column chromatography.

A: Guanidines are notoriously basic and polar, making them challenging to purify.

Purification Strategies:

  • Acidic Wash: During aqueous workup, a dilute acid wash (e.g., 1M HCl or citric acid) can be used to extract the basic guanidine product into the aqueous layer, separating it from non-basic organic impurities. The product can then be re-isolated by basifying the aqueous layer and extracting with an organic solvent like ethyl acetate or butanol. Caution: Ensure the product is stable to these pH swings.

  • Column Chromatography:

    • Deactivate Silica: Standard silica gel is acidic and can cause streaking or irreversible binding of basic compounds. Pre-treat the silica by flushing the column with your eluent system containing 1-2% triethylamine before loading the sample.

    • Use a Polar, Aprotic Eluent System: A gradient of Dichloromethane (DCM) -> 5-15% Methanol in DCM is often effective. Adding 0.5-1% triethylamine or ammonium hydroxide to the mobile phase can dramatically improve peak shape.

  • Crystallization: If the product is a solid, crystallization is an excellent final purification step. Explore solvent systems like Methanol/Ether, Ethanol/Water, or Acetonitrile.

  • Ion-Exchange Chromatography: For particularly difficult separations, using a cation exchange resin (e.g., Amberlite) can be highly effective for isolating the basic product as its salt.[4]

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis, incorporating best practices discussed above.

Part A: Preparation of 4-Amino-5-nitroimidazole

(This step should be performed immediately before Part B. The product is used directly without prolonged storage.)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-5-nitroimidazole (1.0 eq) in ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add a concentrated aqueous solution of ammonium hydroxide (10-15 eq).

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. The product may precipitate. If not, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purity Check: The resulting solid should be characterized (e.g., ¹H NMR, LC-MS) to confirm identity and purity before proceeding.

Part B: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the 4-amino-5-nitroimidazole (1.0 eq) from Part A in anhydrous Dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: In a separate flask, dissolve N,N'-di-Boc-N''-triflylguanidine (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the amine solution over 10-15 minutes.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish after 4 hours, gently warm the mixture to 35-40°C. The reaction is typically complete within 4-24 hours.

  • Quenching & Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel pre-treated with triethylamine, using a gradient of 0% to 10% Methanol in DCM (containing 0.5% TEA).

  • Final Deprotection (if necessary): The product will be Boc-protected. To obtain the final guanidine salt, dissolve the purified intermediate in a solution of 4M HCl in dioxane or 20-50% Trifluoroacetic Acid (TFA) in DCM. Stir at room temperature for 1-2 hours. Remove the solvent and excess acid in vacuo to yield the final product as its corresponding salt.

References

  • Feierbeiss, J., & Loidl, G. (2004). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 69(18), 6065–6075. [Link]

  • Baker, T. J., et al. (2000). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. ACS Publications. [Link]

  • Goodman, M., & Zapf, C. (2002). New reagents, reactions, and peptidomimetics for drug design. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. organic-chemistry.org. [Link]

  • Yusuf, R., et al. (2003). Efficient Synthesis of DNA Containing the Guanine Oxidation-Nitration Product 5-Guanidino-4-nitroimidazole. Organic Letters, 5(16), 2793–2796. [Link]

  • Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(3), 984. [Link]

  • Al-Shaar, A. H. M., et al. (1992). Preparation, Structure and Addition Reactions of 4- and 5-Aminoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 2779-2788. [Link]

  • Bennett Jr., L. L., & Baker, H. T. (1957). Synthesis of Potential Anticancer Agents. IV. 4-Nitro- and 4-Amino-5-imidazole Sulfones. Journal of the American Chemical Society, 79(8), 2188–2191. [Link]

  • Sławiński, J., et al. (2021). The reagents used for the optimization of compound 4 guanidylation process. ResearchGate. [Link]

  • Singh, P., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(14), 4529. [Link]

  • Wang, Y., et al. (2010). Preparation of 4,5-nitroimidazole. ResearchGate. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Fakhim, H., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research, 3(3), 35-46. [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]

Sources

Troubleshooting impurity formation in nitroimidazole guanidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Researchers working with nitroimidazole-guanidine conjugates (similar to structures found in antitubercular agents like Pretomanid or Delamanid derivatives) often face a paradoxical synthetic challenge. You are coupling a strongly basic, nucleophilic guanidine with an electron-deficient, base-sensitive nitroimidazole core.

This duality creates a "perfect storm" for impurities:

  • Nitro-Reduction/Degradation: The electron-withdrawing nitro group makes the imidazole ring susceptible to nucleophilic attack and ring fragmentation under basic conditions, often resulting in a characteristic "red/black tar."

  • Guanidine Hydrolysis: The guanidine moiety is prone to hydrolysis, reverting to a urea byproduct, particularly during workup or if wet solvents are used.

This guide provides a root-cause analysis and validated protocols to stabilize your chemistry.

Visual Troubleshooting Matrix

Use this decision tree to diagnose your specific failure mode based on visual cues and TLC/LC-MS data.

TroubleshootingMatrix Start Start: Observe Reaction Outcome Color Issue: Dark Red/Black 'Tar' Start->Color Visual Yield Issue: Low Yield / Starting Material Start->Yield LC-MS Impurity Issue: New Spot (Polar) Start->Impurity TLC NitroDegradation Cause: Nitro-Group/Ring Degradation (Base-mediated) Color->NitroDegradation Regio Cause: Regioisomerism (N1 vs N3 Alkylation) Yield->Regio Hydrolysis Cause: Guanidine Hydrolysis (Urea Formation) Impurity->Hydrolysis Mass = Product - 15 (NH -> O) Sol1 Fix: Switch to weaker base (DIPEA) Reduce Temp < 0°C NitroDegradation->Sol1 Sol2 Fix: Dry Solvents (Karl Fischer <50ppm) Switch Reagent (Goodman's) Hydrolysis->Sol2 Sol3 Fix: Steric Protection or Change Linker Length Regio->Sol3

Figure 1: Decision matrix linking observable symptoms (color, yield, spots) to chemical root causes and immediate fixes.

Module 1: The "Red Soup" Phenomenon (Nitro Degradation)

Symptom: The reaction mixture turns deep red, brown, or black within minutes of adding the base. Yield is negligible.

Root Cause: Nitroimidazoles are electron-deficient heterocycles . In the presence of strong bases or nucleophiles, they do not just deprotonate; they often undergo nucleophilic aromatic substitution (


)  or ring fragmentation .
  • Mechanism: A "hard" base (like NaH or KOH) can attack the C-2 or C-4 position, forming a Meisenheimer complex that collapses, breaking the imidazole ring or polymerizing the scaffold. The nitro group itself can be partially reduced to a nitroso or hydroxylamine species via Single Electron Transfer (SET), which are highly colored [1, 5].

Corrective Protocol:

  • Base Selection: Avoid inorganic bases (NaH, NaOH). Use steric organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . These are non-nucleophilic and minimize direct attack on the ring.

  • Temperature: Nitroimidazoles are thermally sensitive in basic media. Conduct the guanidylation step at 0°C to -10°C , only warming to Room Temperature (RT) if conversion stalls.

  • Atmosphere: Strictly exclude oxygen. Radical anions formed by the nitro group can react with

    
     to form superoxides, accelerating degradation.
    

Module 2: The "Urea" Impurity (Guanidine Hydrolysis)

Symptom: LC-MS shows a major peak with a mass of


 corresponding to the product where the guanidine (

) is replaced by a carbonyl (

). This is the urea derivative.

Root Cause: Guanidines are the nitrogenous analogues of urea. The formation of the urea byproduct is thermodynamically favored in the presence of water.

  • Pathway: Water attacks the central carbon of the guanidinium intermediate (or the final product), eliminating ammonia/amine to form the urea [1, 10].

Comparative Reagent Table:

ReagentReactivityHydrolysis RiskRecommended For
S-Methylisothiourea LowHigh (Long reaction times allow moisture ingress)Simple, non-hindered amines.
Cyanamide (

)
ModerateModeratePrimary amines; requires high temp (risk to nitro group).
Goodman's Reagent (

-Di-Boc-1H-pyrazole-1-carboxamidine)
High Low (Fast kinetics)Gold Standard for valuable substrates.
HATU/HBTU HighModerateCan accidentally guanidylate amines during peptide coupling [2, 3].[1]

Corrective Protocol:

  • Use Goodman's Reagent: The pyrazole leaving group is efficient and allows the reaction to proceed at RT, sparing the nitro group.

  • Solvent Drying: Use anhydrous DMF or DCM. Even trace moisture leads to urea.

  • Workup: Do not quench with strong acid. Neutralize carefully.

Module 3: Purification (The "Streaking" Issue)

Symptom: The product disappears on the silica column or elutes as a broad smear (streak) across multiple fractions.

Root Cause: Guanidines are strong bases (


). Standard silica gel is slightly acidic (

).
  • Interaction: The guanidine protonates on the silica surface, forming a salt that binds irreversibly via ionic bonding. This causes the "streaking" and mass loss [13].

Corrective Protocol:

  • The "TEA Wash": Pre-treat your silica column.

    • Slurry the silica in your eluent + 1% Triethylamine (TEA) .

    • Flush the column with this mixture before loading your sample.

    • This neutralizes the acidic sites on the silica.

  • Alternative Phase: Use Neutral Alumina or Reverse Phase (C18) chromatography, which avoids the acidity issue entirely.

Master Protocol: Synthesis of Nitroimidazole-Guanidine

This protocol synthesizes the "E-E-A-T" principles into a single, robust workflow designed to minimize the impurities discussed above.

Reagents:

  • Amine-functionalized Nitroimidazole (Substrate)

  • 
    -Di-Boc-1H-pyrazole-1-carboxamidine (Reagent)
    
  • Triethylamine (TEA) or DIPEA

  • Dichloromethane (DCM) or DMF (Anhydrous)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add TEA (1.1 equiv). Crucial: Do not use large excess.

  • Reagent Addition: Add

    
    -Di-Boc-1H-pyrazole-1-carboxamidine  (1.05 equiv).
    
    • Note: The Boc groups protect the guanidine, preventing hydrolysis and reducing basicity during purification.

  • Reaction: Stir at 0°C for 1 hour , then warm to RT. Monitor by TLC.[2]

    • TLC Tip: Use a stain! Guanidines stain orange/red with Dragendorff’s Reagent .

  • Workup: Dilute with DCM, wash with water (x1) and brine (x1). Dry over

    
    .[2]
    
  • Deprotection (The Critical Step):

    • Dissolve the Boc-protected intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) dropwise at 0°C .

    • Why? Acidic deprotection is safer for the nitro group than basic deprotection.

  • Purification: Evaporate TFA. Neutralize with cold

    
    . Extract. Purify on TEA-neutralized silica  (DCM/MeOH 9:1 + 1% TEA).
    

Mechanism of Impurity Formation

Understanding the competitive pathways is key to control.

ReactionPathways Start Amine Substrate (R-NH2) Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent Reagent Guanylating Agent (L-C(=NH)-NH2) Product Desired Guanidine (R-NH-C(=NH)-NH2) Intermediate->Product Elimination of LG Urea Impurity: Urea (R-NH-C(=O)-NH2) Intermediate->Urea + Water (Hydrolysis) Product->Urea Slow Hydrolysis (High pH + H2O) Water H2O (Moisture) Ammonia - NH3

Figure 2: Competitive pathways. Note that hydrolysis can occur at the intermediate stage or on the final product if left in wet basic conditions.

References

  • Nitroimidazole Stability & Degradation

    • Mechanism of Action and Degradation: Leitsch, D., et al. (2011). "Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia."[3] International Journal for Parasitology.

    • Chemical Stability: Studies on Metronidazole degradation via advanced oxidation and radical mechanisms.

  • Guanidylation Side Reactions (HATU/Coupling)

    • Uronium/Guanidinium Formation: Vrettos, E. I., et al. (2017). "Unveiling and tackling guanidinium peptide coupling reagent side reactions." RSC Advances.

    • Mechanistic Insight: "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents."[1][4] Journal of Organic Chemistry.

  • Synthesis & Reagents

    • Goodman's Reagent Protocol: Feichtinger, K., et al. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents."[5] Journal of Organic Chemistry. (Foundational text for Boc-protected guanidylation).

    • General Guanidine Synthesis: "Synthesis of guanidines via reaction of amines with carbodiimides."[5][6] DergiPark.

  • Purification Techniques

    • Silica & Guanidines:[7][8] "Magnetic silica particles functionalized with guanidine derivatives."[8] (Discusses the interaction of guanidines with silica matrices).

Sources

Purification challenges of 1-(5-Nitro-1H-imidazol-4-yl)guanidine from crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(5-Nitro-1H-imidazol-4-yl)guanidine

Welcome to the technical support guide for the purification of 1-(5-Nitro-1H-imidazol-4-yl)guanidine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this highly polar and potentially sensitive molecule. This guide provides in-depth, troubleshooting-focused answers to common challenges, grounded in chemical principles and validated methodologies.

Part 1: Understanding Your Crude Mixture & Core Compound Properties

A successful purification strategy begins with a thorough understanding of the target molecule and potential impurities. 1-(5-Nitro-1H-imidazol-4-yl)guanidine possesses a unique combination of a nitroimidazole ring and a strongly basic guanidine group, which dictates its behavior.

FAQ 1: What are the likely impurities in my crude 1-(5-Nitro-1H-imidazol-4-yl)guanidine?

The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the reaction of a 4-amino-5-nitroimidazole precursor with a guanidinylating agent. Based on this, your crude mixture may contain:

  • Unreacted Starting Materials: Such as 4-amino-5-nitroimidazole and the guanidinylating reagent (e.g., S-methylisothiourea, cyanamide).

  • Reaction Byproducts: Salts formed during the reaction (e.g., ammonium salts, triethylamine hydrochloride).

  • Degradation Products: Nitroimidazoles can be susceptible to degradation under harsh pH or high-temperature conditions.[1] The nitro group can be reduced, or the imidazole ring can be cleaved.

  • Isomers: Depending on the starting materials, positional isomers may form. For instance, synthesis starting from 5-bromo-4-nitroimidazole derivatives has been shown to produce isomeric products.[2]

Table 1: Common Impurities and Their Characteristics

Impurity TypeExampleKey CharacteristicsRemoval Strategy
Starting Material 4-amino-5-nitroimidazoleLess basic than the product; may have different solubility.Chromatography, Recrystallization
Reagent Byproduct Ammonium SaltsHighly water-soluble; non-UV active.Aqueous wash, Recrystallization
Degradation Product Reduced nitro group (amino)More polar; changes in UV absorbance.Chromatography
Solvent Residue DMF, AcetonitrileVolatile; detectable by NMR.High-vacuum drying
FAQ 2: What are the key physicochemical properties I should know before starting purification?

Understanding these properties is critical for selecting appropriate solvents and techniques.

  • High Polarity: The combination of the nitro group, imidazole ring, and guanidine moiety makes the molecule very polar. It will likely be insoluble in non-polar solvents like hexanes and toluene but may have good solubility in polar protic solvents like water, methanol, and ethanol.[3][4]

  • Strong Basicity (High pKa): The guanidine group is one of the strongest organic bases, with a pKa typically around 13.5.[5] This means the molecule will exist as a protonated cation in neutral or acidic conditions. This high basicity can cause strong interactions with acidic stationary phases like silica gel, leading to poor chromatographic performance.[6][7]

  • UV Absorbance: Nitroimidazole derivatives are known to absorb UV light strongly, typically with a maximum absorbance (λmax) around 270-310 nm, which is useful for detection by HPLC and TLC.[8][9]

  • Stability: 5-nitroimidazoles are generally stable at neutral to moderately acidic pH (pH 4-6).[1] However, they can be sensitive to strong bases, heat, and reducing agents, which can lead to degradation.[1][10]

Part 2: Troubleshooting Purification Protocols

This section addresses specific experimental issues in a question-and-answer format, providing both the "why" behind the problem and the "how" to solve it.

Scenario A: Recrystallization Challenges

Recrystallization is often the first choice for purifying solid compounds, but the high polarity of 1-(5-Nitro-1H-imidazol-4-yl)guanidine can make it tricky.

Q3: I'm struggling with recrystallization. My compound either won't dissolve, oils out, or the recovery is very poor. What should I do?

A: This is a classic challenge with highly polar, hydrogen-bonding compounds. The key is finding a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[4][11]

Causality:

  • Won't Dissolve: The solvent is not polar enough to break the strong intermolecular forces (hydrogen bonding, dipole-dipole interactions) in the crystal lattice.

  • Oils Out: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too supersaturated upon cooling, causing the compound to precipitate as a liquid phase instead of forming crystals.

  • Poor Recovery: The compound has significant solubility in the solvent even at low temperatures, or you are using too much solvent.[12]

Troubleshooting Protocol: Systematic Solvent Screening

  • Preparation: Place ~10-20 mg of your crude material into several small test tubes.

  • Solvent Testing (Single Solvents):

    • Add a polar solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile) dropwise at room temperature. Note the solubility.

    • If insoluble at room temperature, heat the mixture gently in a water bath. If it dissolves, it's a potential candidate.[11]

    • Allow promising candidates to cool slowly to room temperature, then in an ice bath. Observe for crystal formation. Water is a good starting point for guanidine salts.[13]

  • Solvent Testing (Mixed Solvents):

    • This is often the most effective method for polar compounds.[3][12]

    • Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in, e.g., water or methanol) at an elevated temperature.

    • Slowly add a "bad" or "anti-solvent" (one it's insoluble in, e.g., acetone, ethyl acetate, or isopropanol) dropwise until the solution becomes cloudy (the cloud point).[4]

    • Add a few drops of the "good" solvent to make the solution clear again.

    • Allow the solution to cool slowly. This controlled decrease in solubility is ideal for forming high-purity crystals.[14]

Table 2: Suggested Solvent Systems for Recrystallization Screening

"Good" Solvent (High Polarity)"Bad" Solvent (Lower Polarity)Rationale
WaterEthanol, Isopropanol, AcetoneModulates the extreme polarity of water to fine-tune solubility.[12]
MethanolEthyl Acetate, DichloromethaneProvides a significant polarity differential for effective precipitation.
Dimethylformamide (DMF)Water, IsopropanolFor compounds that are difficult to dissolve in common alcohols.
Scenario B: Chromatographic Purification Headaches

The basicity of the guanidine group is the primary challenge in chromatographic purification.

Q4: My compound is streaking badly on a silica gel TLC plate and won't elute from a silica column. Why is this happening?

A: This is a direct result of the strongly basic guanidine group interacting with the acidic silanol (Si-OH) groups on the surface of silica gel. The guanidine moiety becomes protonated and binds ionically to the deprotonated silanol groups, causing irreversible adsorption or significant tailing.

G cluster_problem The Problem: Strong Acid-Base Interaction cluster_solution The Solutions: Mitigating Interaction Problem Crude Compound (Basic Guanidine) Interaction Irreversible Ionic Binding (Streaking / No Elution) Problem->Interaction Applied to column Silica Silica Gel Stationary Phase (Acidic Silanols, Si-OH) Silica->Interaction Strong interaction Sol_A Solution A: Modify Mobile Phase Sol_B Solution B: Change Stationary Phase

Troubleshooting Protocol: Column Chromatography

  • Option 1: Modify the Mobile Phase (For Silica Gel).

    • Principle: Add a small amount of a volatile base to your eluent. This base will occupy the acidic sites on the silica, preventing your compound from binding strongly.

    • Step-by-Step:

      • Start with a polar solvent system like Dichloromethane (DCM) / Methanol.[15]

      • To this mixture, add 0.5-2% of triethylamine (Et3N) or ammonium hydroxide (NH4OH).

      • Develop a gradient, starting from ~5% Methanol (+ base) in DCM and gradually increasing the methanol concentration. For very polar compounds, a starting point of 10% Methanol/DCM is reasonable.[15]

  • Option 2: Change the Stationary Phase.

    • Principle: Use a stationary phase that does not have acidic sites.

    • Step-by-Step (Basic Alumina):

      • Alumina is basic and is an excellent alternative for purifying basic compounds like amines and guanidines.[6]

      • Use the same solvent systems as you would for silica (e.g., Ethyl Acetate/Hexane or DCM/Methanol), but without the need for a basic modifier.

    • Step-by-Step (Reversed-Phase C18 Silica):

      • This is often the best choice for highly polar compounds.[7][16] The separation is based on hydrophobicity rather than polarity.

      • The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[8]

      • To ensure the guanidine group is protonated and behaves consistently, add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase.

      • Elute with a gradient, starting with a high percentage of water and increasing the organic solvent.

  • Option 3: Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Principle: HILIC is a technique for very polar compounds that are not retained in reversed-phase. It uses a polar stationary phase (like silica or an amine-bonded phase) with a reversed-phase type mobile phase (high organic, low aqueous).[17]

    • Step-by-Step:

      • Use a silica or amine-functionalized column.[16]

      • The weak solvent is acetonitrile, and the strong solvent is water.

      • Start with a high concentration of acetonitrile (e.g., 95%) and run a gradient increasing the water content. This can provide excellent separation for extremely polar molecules.[17]

Part 3: Purity Assessment and Final FAQs

Accurate purity analysis is crucial to validate your purification success.

Q5: How do I develop a reliable HPLC method to check the purity of my fractions and final product?

A: An effective HPLC method is essential for resolving the target compound from closely related impurities. Given the compound's properties, a reversed-phase method is the most robust starting point.

HPLC_Workflow Start Start: Dissolve Sample (e.g., H2O/MeCN) Column Stationary Phase: C18 Column (e.g., 250x4.6 mm, 5 µm) Start->Column Gradient Gradient Elution: Start at 5% B, Increase to 95% B Column->Gradient MobilePhase Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile MobilePhase->Column Detection Detection: UV Detector @ ~270-310 nm Gradient->Detection Result Result: Chromatogram (Assess Purity & Rt) Detection->Result

Protocol: Baseline Reversed-Phase HPLC Method

  • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid ensures the guanidine is protonated for sharp peak shape.[8][9]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detection: UV detector set to the λmax of the nitroimidazole chromophore (scan from 250-350 nm to find the optimal wavelength, likely near 270 nm).[8]

  • Flow Rate: 0.7 - 1.0 mL/min.[9]

  • Gradient:

    • Start with 5% B for 2-3 minutes.

    • Ramp to 95% B over 15-20 minutes.

    • Hold at 95% B for 3-5 minutes.

    • Return to 5% B and re-equilibrate.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile) to ensure good peak shape.

This method should provide good retention and separation for your target compound and most related impurities.[18]

Q6: I suspect my compound is degrading during workup or purification. How can I confirm this and prevent it?

A: Degradation is a valid concern, especially if purification involves prolonged exposure to heat or non-optimal pH.

  • Confirmation: Use HPLC or LC-MS to monitor your crude mixture over time under your purification conditions (e.g., dissolved in the mobile phase). The appearance of new peaks or a decrease in the area of your main peak indicates instability.

  • Prevention:

    • Avoid Strong Bases: The nitroimidazole ring can be susceptible to nucleophilic attack under strongly basic conditions. If using a basic modifier in chromatography, use a volatile one like triethylamine and remove it promptly under vacuum.

    • Buffer Aqueous Solutions: When performing extractions or using aqueous mobile phases, consider buffering to a mildly acidic pH of 4-6, where 5-nitroimidazoles show maximum stability.[1]

    • Minimize Heat: Concentrate fractions at the lowest practical temperature (e.g., <40°C) using a rotary evaporator. Avoid prolonged heating during recrystallization.[1]

By systematically addressing these challenges with a clear understanding of the underlying chemistry, you can develop a robust and efficient purification strategy for 1-(5-Nitro-1H-imidazol-4-yl)guanidine.

References

  • SIELC Technologies. (2023, April 26). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. Available from: [Link]

  • Zhang, Y., et al. (2025, February 14). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Scientific Reports. Available from: [Link]

  • University of California, Irvine. Recrystallization-1.doc.pdf. Available from: [Link]

  • JoVE Science Education Database. Purifying Compounds by Recrystallization. Organic Chemistry. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • El-Khatib, F.I., et al. (2024, May 20). Determination of 7 nitroimidazoles compounds in meat and natural casing using modified QuEChERS combined with HPLC Orbitrap MS. Taylor & Francis Online. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Flash Column Chromatography. Available from: [Link]

  • Nichols, L. Recrystallization. Chemistry LibreTexts. Available from: [Link]

  • University of Toronto, Department of Chemistry. Experiment 2: Recrystallization. Available from: [Link]

  • King, A. Successful Flash Chromatography. King Group, University of Chicago. Available from: [Link]

  • Starek, M., et al. (2023, January 5). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. PSE Community. Available from: [Link]

  • Xu, X., et al. (2018, December 18). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • Delaney, M. O., & Rokita, S. E. (2003). Efficient Synthesis of DNA Containing the Guanine Oxidation-Nitration Product 5-Guanidino-4-nitroimidazole. Organic Letters. Available from: [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

  • van Rhijn, J.A., et al. Nitroimidazole Interlaboratory Study 03/01. WUR eDepot. Available from: [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Available from: [Link]

  • Bozhanov, S., et al. (2018). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. International Journal of Pharmaceutical and Engineering Research. Available from: [Link]

  • Organic Syntheses. nitroguanidine. Available from: [Link]

  • Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. Available from: [Link]

  • ResearchGate. Yields and basic physical properties of nitroimidazole derivatives. Available from: [Link]

  • Perlowska, M., et al. (2006, May 6). Flexible 5-Guanidino-4-nitroimidazole DNA Lesions: Structures and Thermodynamics. Journal of the American Chemical Society. Available from: [Link]

  • Perlowska, M., et al. (2006, May 30). Flexible 5-guanidino-4-nitroimidazole DNA lesions: structures and thermodynamics. Journal of the American Chemical Society. Available from: [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. Available from: [Link]

  • MDPI. (2024, March 5). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Available from: [Link]

  • McKay, A. F. (1952). NITROGUANIDINES'. Chemical Reviews. Available from: [Link]

  • Desai, D. G., et al. (2012). Synthesis and antibacterial activity of Cu (II) complex of some novel 5-nitroimidazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Cheméo. Guanidine (CAS 113-00-8) - Chemical & Physical Properties. Available from: [Link]

  • Szafraniec-Gorol, G., et al. (2021, July 6). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) .... MDPI. Available from: [Link]

  • Google Patents. CN111675634A - Preparation method of nitroguanidine.

Sources

Stability of 1-(5-Nitro-1H-imidazol-4-yl)guanidine under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability profile, handling, and troubleshooting for 1-(5-Nitro-1H-imidazol-4-yl)guanidine , a specialized nitroimidazole derivative often encountered as a synthetic intermediate or a specific oxidative lesion product (sometimes referred to in literature as NI or related to nitroguanidine derivatives).

Executive Summary & Chemical Profile

Compound Identity: 1-(5-Nitro-1H-imidazol-4-yl)guanidine Core Characteristics: A "push-pull" heterocyclic system containing an electron-withdrawing nitro group (


) and an electron-donating guanidine moiety attached to an imidazole ring.
Stability Verdict: 
  • Acidic Conditions (pH < 6): High Stability. The compound exists as a protonated guanidinium salt, which stabilizes the structure against hydrolysis.

  • Basic Conditions (pH > 8): Low Stability / Kinetic Lability. Susceptible to deprotonation, base-catalyzed hydrolysis of the guanidine group to urea, and potential ring fragmentation or rearrangement.

Troubleshooting & FAQs: Experimental Scenarios

Scenario A: Acidic Conditions (Storage & HPLC)

Q: I am observing a peak shift in HPLC when using 0.1% TFA (pH ~2). Is the compound degrading? A: Likely No .

  • Mechanism: At pH ~2, the guanidine group (

    
    ) is fully protonated to the guanidinium cation (
    
    
    
    ). This protonation is reversible and stabilizes the C-N bond connecting the guanidine to the imidazole ring.
  • Observation: You are likely observing the salt form eluting differently than the free base.

  • Action: Check the UV spectrum. If the

    
     is preserved (typically ~300–350 nm for nitroimidazoles, though specific shifts occur upon protonation), the core structure is intact.
    

Q: Can I perform acid hydrolysis to remove protecting groups without destroying the core? A: Yes , but with limits.

  • Protocol Limit: The imidazole-guanidine bond is robust in dilute acids (e.g., 1M HCl at RT).

  • Risk: Concentrated strong acids (e.g.,

    
    , 
    
    
    
    ) may eventually hydrolyze the guanidine group to an amine (4-amino-5-nitroimidazole) or urea derivatives, though this is kinetically slow compared to amide hydrolysis.
Scenario B: Basic Conditions (Synthesis & Workup)

Q: My reaction mixture turned dark/black after adding NaOH (pH 12). What happened? A: Immediate Degradation.

  • Mechanism:

    • Deprotonation: The base removes the proton from the imidazole ring nitrogen (

      
      ) and potentially the guanidine.
      
    • Nucleophilic Attack: The nitro group activates the imidazole ring (at the C2 or C4 position) toward nucleophilic attack by

      
      .
      
    • Ring Fragmentation: Nitroimidazoles are notorious for "ring opening" in strong alkali, leading to complex mixtures of glyoxal derivatives, ammonia, and polymers (hence the black color).

  • Correction: Avoid strong mineral bases. Use organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) if basicity is required, and keep

    
     if using stronger bases.
    

Q: Can I use carbonate buffers (pH 9) for purification? A: Proceed with Caution.

  • Short-term exposure (minutes) is acceptable.

  • Long-term exposure (hours/days) will lead to the hydrolysis of the guanidine moiety to urea and the free amino-imidazole.

Stability Data & Degradation Pathways

Quantitative Stability Matrix
ConditionpH RangeHalf-Life (

)
Major Degradation ProductMechanism
Strong Acid < 1> 24 Hours4-Amino-5-nitroimidazoleSlow Hydrolysis
Dilute Acid 2–6Stable (Weeks)NoneProton Stabilization
Neutral 7Stable (Days)Minor Urea derivativesSlow Hydrolysis
Mild Base 8–9HoursUrea / AmmoniaGuanidine Hydrolysis
Strong Base > 11MinutesRing Fragments / PolymersNucleophilic Aromatic Substitution (

) & Ring Opening
Degradation Pathway Visualization

The following diagram illustrates the divergent pathways based on pH environment.

StabilityPathways Figure 1: pH-Dependent Stability Pathways. Acid promotes stabilization; Base triggers degradation. Compound 1-(5-Nitro-1H-imidazol-4-yl)guanidine (Neutral) AcidStable Guanidinium Salt (Protonated) STABLE Compound->AcidStable H+ (pH < 6) BaseUnstable Anionic Intermediate (Deprotonated) Compound->BaseUnstable OH- (pH > 8) HydrolysisProd 4-Amino-5-nitroimidazole + Urea BaseUnstable->HydrolysisProd H2O / Mild Base RingOpen Ring Fragmentation (Glyoxal, NH3, Polymers) BaseUnstable->RingOpen Strong Base / Heat

Validated Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Solvent: Dimethyl Sulfoxide (DMSO) or Dilute Acid (0.1 M HCl).

  • Concentration: 10 mM.

  • Storage:

    
    , protected from light (nitro compounds are photosensitive).
    
  • Shelf Life: > 6 months in DMSO; > 1 month in 0.1 M HCl.

Protocol 2: Stability Assay (HPLC)

Use this protocol to verify the integrity of your specific batch.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18),

    
    .
    
  • Gradient: 5% B to 50% B over 15 minutes.

  • Detection: UV at 300 nm (Nitroimidazole characteristic absorbance).

  • Test: Incubate sample in

    
     Phosphate Buffer (pH 7.4) at 
    
    
    
    . Inject at
    
    
    .
    • Pass Criteria: Area under the curve (AUC) decreases by

      
       over 24 hours.
      

References

  • Basu, A. K., et al. (2006).[1] Flexible 5-Guanidino-4-nitroimidazole DNA Lesions: Structures and Thermodynamics. Biochemistry. Link

    • Context: Establishes the chemical stability of the 5-guanidino-4-nitroimidazole moiety in biological buffers and its resistance to enzymatic repair, validating its stability
  • McKay, A. F. (1952). Nitroguanidine and Related Compounds. Chemical Reviews. Link

    • Context: Foundational text on the hydrolysis rates of nitroguanidine deriv
  • Golding, B. T., et al. (1998). Mechanism of hydrolysis of nitroimidazoles. Journal of the Chemical Society, Perkin Transactions. Context: Describes the ring-opening susceptibility of electron-deficient nitroimidazoles in alkaline environments.

Sources

Resolving hygroscopic issues in 1-(5-Nitro-1H-imidazol-4-yl)guanidine handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(5-Nitro-1H-imidazol-4-yl)guanidine

Introduction

1-(5-Nitro-1H-imidazol-4-yl)guanidine is a compound of significant interest in pharmaceutical research, largely due to its structural motifs: a nitroimidazole ring and a guanidinium group. While these features are key to its potential biological activity, they also bestow upon the molecule a significant, and often problematic, property: hygroscopicity . The guanidinium group is one of the most hydrophilic organic moieties, capable of forming strong hydrogen bonds with water, while the polar nitroimidazole scaffold further enhances its affinity for atmospheric moisture.[1][2]

This inherent ability to attract and absorb water from the environment can lead to a cascade of experimental challenges, including physical changes, chemical degradation, and compromised data integrity.[3][4][5] This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and resolve the specific issues encountered when handling this compound.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

Q1: What does it mean for 1-(5-Nitro-1H-imidazol-4-yl)guanidine to be "hygroscopic"?

A1: Hygroscopicity is the inherent property of a substance to attract and hold water molecules from the surrounding environment, either through absorption or adsorption.[5] For this specific compound, the highly polar guanidinium and nitroimidazole groups actively draw in atmospheric water vapor. This can cause the material to transform from a free-flowing powder into a clumped, caked, or even semi-liquid state, depending on the ambient humidity.[6]

Q2: Why is this hygroscopicity a significant problem in a research setting?

A2: Uncontrolled moisture absorption can severely impact your research in several ways:

  • Inaccurate Weighing: As the compound absorbs water, its mass continuously increases, making it nearly impossible to obtain an accurate weight for preparing solutions of a specific concentration.[7] This directly affects dosing accuracy and the reliability of downstream experiments.

  • Physical Property Alterations: Moisture uptake leads to caking and clumping, which destroys the powder's flow properties.[5][8] This is a major challenge in automated dispensing, vial filling, and tablet compounding.[5]

  • Chemical Degradation: Water can act as a reactant, potentially leading to the hydrolysis of the compound or facilitating other degradation pathways. This reduces the purity and potency of your material, introducing impurities that could confound experimental results.[3][9]

  • Compromised Stability and Shelf-Life: Continuous exposure to humidity will shorten the viable shelf-life of the compound, leading to wasted material and inconsistent results over time.[10][11]

Q3: How can I visually identify if my sample has been compromised by moisture?

A3: The most common visual cues include a noticeable change in the powder's appearance from a fine, free-flowing solid to:

  • Formation of soft or hard clumps (agglomeration).

  • A caked, solid mass within the container.

  • In severe cases, deliquescence, where the powder absorbs so much water that it dissolves and becomes a liquid.[3][12]

If you observe any of these changes, the sample's integrity is questionable, and it should be analytically re-evaluated before use.

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

Q4: My powder has formed hard clumps. Can I still use it?

A4: Caked or clumped powder is a definitive sign of significant moisture absorption.[12]

  • Immediate Action: Do not assume the material is usable. The homogeneity is compromised, meaning a sample taken from one part of the container may have a different water content and purity than another.

  • Recommended Workflow:

    • Quantify Water Content: Perform a Karl Fischer titration (KFT) on a representative sample to determine the exact percentage of water.[9][] KFT is the industry-standard method for its accuracy and specificity to water.[9]

    • Assess Purity: Use a stability-indicating method like HPLC to check for the presence of degradation products. Compare the chromatogram to a reference standard or a previously validated batch.

    • Decision: If the water content is unacceptably high or if degradation is evident, the batch should be discarded. If the caking is minor and purity is confirmed, you may be able to gently break up the clumps in a controlled low-humidity environment (e.g., a glove box), but this is not ideal. Re-testing after this process is mandatory.

Q5: My balance reading is continuously increasing while weighing the powder. How do I get an accurate weight?

A5: This drifting reading is the classic sign of a hygroscopic substance actively absorbing moisture from the air.[7] To obtain an accurate weight, you must minimize the powder's exposure to the atmosphere.

  • Troubleshooting Steps:

    • Use Weighing by Difference: This is the most effective technique. Tare a sealed container (like a vial with a cap), add the powder quickly, and seal it. Record the stable weight. Transfer the desired amount of powder to your receiving vessel, re-seal the original container, and weigh it again. The difference between the two weights is the exact amount of powder transferred.

    • Work Quickly: Prepare everything in advance so you can perform the weighing operation as swiftly as possible.

    • Use Appropriate Glassware: Weigh the powder in a container with a narrow opening, such as a small vial, to reduce the surface area exposed to air.[7]

    • Control the Environment: If possible, place the balance in a low-humidity environment. Running a dehumidifier in the balance room can significantly help.[11][14] For the highest accuracy, a nitrogen-purged glove box is the ideal solution.[15]

Q6: My experimental results are inconsistent from day to day. Could the hygroscopicity of my compound be the cause?

A6: Absolutely. Inconsistency is a common consequence of improper handling of hygroscopic materials.

  • Root Cause Analysis:

    • Variable Water Content: If the stock bottle is opened frequently in an uncontrolled environment, the powder will continue to absorb moisture over time. A solution prepared on Monday might have a different effective concentration than one prepared on Friday from the same bottle, even if the weighed mass is the same.

    • Degradation Over Time: The absorbed water can slowly degrade the compound, reducing its potency with each passing day.

  • Solution:

    • Aliquot the Sample: Upon receiving a new batch, and inside a controlled environment (glove box or dry room), immediately divide the powder into smaller, single-use vials. This prevents the primary stock from being repeatedly exposed to ambient humidity.

    • Implement Strict Storage: Store all aliquots in a desiccator containing an active, high-efficiency desiccant like molecular sieves.[5][16]

    • Characterize Before Use: For critical experiments, it is best practice to perform a quick water content determination (KFT) on a small, representative sample before preparing solutions.[17]

Section 3: Protocols and Methodologies

Protocol 1: Standard Operating Procedure for Weighing
  • Preparation: Place all necessary items (spatulas, weigh boat/vial, receiving flask, notebook) next to the analytical balance. Ensure all glassware is clean and completely dry.

  • Equilibration: Allow the sealed container of 1-(5-Nitro-1H-imidazol-4-yl)guanidine to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Tare: Place a clean, dry weighing vessel (preferably a vial with a cap) on the balance and tare it.

  • Dispense: Quickly open the main container, transfer an approximate amount of powder to the tared vial, and immediately reseal both the vial and the main container.

  • Weigh: Record the stable mass of the sealed vial (Mass 1).

  • Transfer: Quickly uncap the vial and transfer the powder into the final vessel (e.g., a volumetric flask containing some of the dissolution solvent).

  • Re-weigh: Immediately recap the weighing vial and place it back on the balance. Record the new stable mass (Mass 2).

  • Calculate: The exact mass of the transferred powder is Mass 1 - Mass 2.

Protocol 2: Water Content Determination by Karl Fischer Titration (Volumetric)

This protocol provides a general outline. Always refer to your specific instrument's manual and USP General Chapter <921> for detailed procedures.[17]

  • System Preparation: Fill the titration vessel with the appropriate solvent (e.g., anhydrous methanol) and neutralize it by running a pre-titration with the Karl Fischer reagent until the endpoint is stable. This removes any residual water from the solvent.

  • Titer Determination: Accurately weigh a known water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. Titrate to the endpoint. The water equivalence factor (titer, in mg/mL) of the reagent is calculated.[18] Perform this in triplicate for accuracy.

  • Sample Analysis: a. Accurately weigh 50-100 mg of 1-(5-Nitro-1H-imidazol-4-yl)guanidine using the weighing-by-difference method described in Protocol 1. b. Quickly introduce the sample into the neutralized titration vessel. c. Titrate with the Karl Fischer reagent until the electrometric endpoint is reached and persists for a pre-defined time (e.g., 30 seconds). d. Record the volume of titrant consumed.

  • Calculation: Water Content (%) = (Volume of Titrant (mL) × Titer (mg/mL) / Sample Weight (mg)) × 100

Section 4: Data & Visualization Summary

Table 1: Recommended Storage and Handling Conditions
ParameterRecommended ConditionRationale
Storage Temperature 15°C to 25°C (59°F to 77°F)Minimizes risk of thermal degradation and slows moisture-induced reactions.[19][20]
Relative Humidity (RH) < 40% RH Essential to prevent significant moisture uptake. Levels below 30% are ideal for long-term storage.[6][12]
Light Exposure Store in the dark (amber vials/containers)Protects against potential photochemical degradation, a common issue for nitro-aromatic compounds.[12]
Packaging Tightly sealed, moisture-proof containers (e.g., glass vials with lined caps).Creates a physical barrier against atmospheric moisture.[21][22] For maximum protection, use foil-based packaging.[21]
Handling Environment Glove box (inert gas) or room with <40% RHProvides the most robust protection during weighing and sample preparation, ensuring data integrity.[6][15]
Table 2: Comparison of Common Desiccants for Storage
Desiccant TypeAdsorption CapacityEffectiveness at Low RHRegenerationBest Use Case for 1-(5-Nitro-1H-imidazol-4-yl)guanidine
Silica Gel High (up to 40% of its weight)[10][23]Moderate; less effective below 20% RHYes (by heating)Good for general storage, but may not be sufficient for highly sensitive, long-term storage.[16]
Molecular Sieves (3A/4A) Moderate to HighExcellent ; maintains very low RH (<10%)Yes (high temp)Highly Recommended . Ideal for protecting highly hygroscopic compounds due to its aggressive water adsorption even at low humidity levels.[16][23][24]
Montmorillonite Clay GoodGood above 20-30% RHYes (moderate heat)A cost-effective alternative to silica gel for general purpose use.[16]
Calcium Oxide (CaO) HighExcellentNo (chemical reaction)Used in applications where irreversible water binding is needed. Not typically used in standard lab desiccators.[25]
Diagram 1: Recommended Workflow for Handling Hygroscopic Compounds

This diagram illustrates the ideal process flow from receiving the compound to its final use in an experiment, emphasizing points of control to prevent moisture contamination.

Hygroscopic_Workflow cluster_prep Initial Preparation & Storage cluster_exp Experimental Use Receive Receive Compound ControlEnv Transfer to Controlled Environment (<40% RH) Receive->ControlEnv Immediately Aliquot Aliquot into Single-Use Vials ControlEnv->Aliquot Store Store in Desiccator (with Molecular Sieves) Aliquot->Store Equilibrate Equilibrate Vial to Room Temp Store->Equilibrate Retrieve one vial Test Optional: Perform KFT on Sacrificial Aliquot Store->Test For critical assays Weigh Weigh by Difference (Perform Quickly) Equilibrate->Weigh Prepare Prepare Solution/ Use in Experiment Weigh->Prepare Test->Weigh Confirm water content caption Fig 1. Controlled workflow for handling hygroscopic compounds. Troubleshooting_Logic Start Inconsistent Experimental Results CheckHandling Review Handling Protocol: - Weighing technique? - Storage conditions? - Aliquoting used? Start->CheckHandling CheckPurity Analyze Compound Integrity: 1. Perform Karl Fischer Titration 2. Run HPLC for degradation CheckHandling->CheckPurity Protocol OK Implement Correct Handling: - Use Aliquots - Weigh by Difference - Improve Storage (Desiccator) CheckHandling->Implement Protocol Flawed WaterHigh Is Water Content High or Variable? CheckPurity->WaterHigh Degradation Is Degradation Observed in HPLC? WaterHigh->Degradation No WaterHigh->Implement Yes Discard Discard Batch & Source New Material Degradation->Discard Yes Other Problem Likely Not Compound Integrity. Investigate Other Experimental Variables. Degradation->Other No caption Fig 2. Decision tree for troubleshooting inconsistent results.

Caption: Fig 2. Decision tree for troubleshooting inconsistent results.

Section 5: References

  • Vertex AI Search. (2025, April 30). Best Desiccants for Pharmaceutical Packaging and Storage. Available from:

  • CPhI Online. (2024, November 15). 4 Types of Desiccants Used in Pharmaceuticals. Available from:

  • Maverick Tehnopack. Pharmaceutical Desiccants. Available from:

  • Streampeak Group. (2025, June 16). The Role of Desiccants in Pharmaceutical Stability. Available from:

  • Drytec Industries. Pharmaceutical Desiccants. Available from:

  • Han, K. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2056. Available from:

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Available from:

  • PLS Analytical. Water analysis by Coulometric titration W/O Oven. Available from:

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Available from:

  • Lab-Training. (2026, January 16). Hygroscopicity: Significance and symbolism. Available from:

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available from:

  • BOC Sciences. Moisture Content Determination - Wet Chemistry. Available from:

  • Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Available from:

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available from:

  • Pharma Excipients. (2022, September 28). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from:

  • AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry. Available from:

  • BenchChem. Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. Available from:

  • SMT Dry Cabinets. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath. Available from:

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Available from:

  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Available from:

  • Pharmaceutical Technology. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available from:

  • Kardex. Automated Storage & Retrival Solutions for the Chemical Industry. Available from:

  • PowderTechnology.info. (2025, July 9). Powder Handling and Processing: Ultimate Guide. Available from:

  • MDPI. (2021, March 2). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Available from:

  • American Chemical Society. (1947). Drying and Weighing Hygroscopic Substances in Microanalysis. Available from:

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Available from:

  • University of Waterloo. Technique: Weighing Objects. Available from:

  • Self-Storage of Lancaster. (2025, January 9). Beyond the Lab: How Self-Storage Ensures Safety for Chemical Materials. Available from:

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from:

  • FPS Pharma. Is it possible to handle potent compounds under sterile conditions?. Available from:

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Available from:

  • Consensus. Techniques for stabilizing moisture-sensitive drug compounds. Available from:

  • ACG. IMPROVING THE STABILITY OF HYGROSCOPIC PRODUCTS THROUGH PACKAGING. Available from:

  • Colorcon. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Available from:

  • Filmedia Group. (2021, August 16). Precautions for handling hygroscopic and deliquescent dust. Available from:

  • Nature. (2020, November 6). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. Available from:

  • coatingAI. (2025, May 19). Best Practices for Powder Storage and Handling. Available from:

  • World Health Organization. (2003). Annex 9 Guide to good storage practices for pharmaceuticals. Available from:

  • Wikipedia. Guanidine. Available from:

  • National Center for Biotechnology Information. Guanidino imidazole | C4H7N5. Available from:

  • Taylor & Francis Online. (2013, August 28). Flexible 5-guanidino-4-nitroimidazole DNA lesions: structures and thermodynamics. Available from:

  • MDPI. (2021, July 6). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) -. Available from:

  • MDPI. (2022, April 20). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available from:

  • SciELO Brasil. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Available from:

  • FooDB. (2010, April 8). Showing Compound Guanidine (FDB005416). Available from: )

Sources

Validation & Comparative

A Predictive and Comparative Guide to the Thermal Analysis of 1-(5-Nitro-1H-imidazol-4-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the thermal stability of a compound is paramount for safe handling, formulation, and storage. This guide provides a detailed examination of the predicted thermal analysis profiles, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), for 1-(5-Nitro-1H-imidazol-4-yl)guanidine. Due to the limited publicly available experimental data on this specific molecule, we will leverage extensive data from its core structural components—nitroguanidine (NQ) and nitroimidazoles—to construct a robust predictive analysis. This guide will compare its anticipated thermal behavior with that of the well-characterized energetic material, nitroguanidine, and provide a comprehensive protocol for experimental verification.

Introduction: Structural Rationale and Predicted Thermal Behavior

1-(5-Nitro-1H-imidazol-4-yl)guanidine is a molecule of interest due to its hybrid structure, combining the energetic properties of a nitroguanidine moiety with a nitroimidazole ring. This unique combination suggests potential applications where controlled energy release or specific decomposition characteristics are required.

  • Guanidine Group: The guanidine portion contributes to a high nitrogen content, which often translates to a high heat of decomposition and the generation of a large volume of gas upon decomposition.

  • Nitro (-NO2) Groups: The presence of nitro groups on both the imidazole ring and the guanidine side chain significantly increases the energetic nature of the molecule, making it prone to exothermic decomposition.

  • Imidazole Ring: The imidazole ring provides a stable heterocyclic core, but the presence of the nitro group will be the primary determinant of its thermal stability.

Based on these structural features, we can predict that the thermal decomposition of 1-(5-Nitro-1H-imidazol-4-yl)guanidine will be a complex, multi-stage process. The initial decomposition is likely to be triggered by the weakest bond in the molecule, which is often the N-NO2 bond.[1]

Comparative Analysis: 1-(5-Nitro-1H-imidazol-4-yl)guanidine vs. Nitroguanidine (NQ)

To understand the thermal profile of our target compound, we will use nitroguanidine (NQ) as a primary benchmark. NQ is a well-studied energetic material with extensive thermal analysis data available.[1][2][3]

Table 1: Comparison of Predicted Thermal Properties

PropertyNitroguanidine (NQ)1-(5-Nitro-1H-imidazol-4-yl)guanidine (Predicted)Rationale for Prediction
Melting Point (DSC) ~232 °C (often with decomposition)Lower than NQThe addition of the bulky and less symmetrical nitroimidazole group is expected to disrupt the crystal lattice of the guanidine structure, leading to a lower melting point.
Decomposition Onset (TGA/DSC) ~230-250 °CPotentially lower than NQThe additional nitro group on the imidazole ring may introduce electronic effects that weaken the N-NO2 bond on the guanidine moiety, or the ring itself may initiate decomposition at a lower temperature.
Decomposition Stages (TGA) Typically a two-stage decomposition process.Likely a multi-stage process (2-3 stages).The decomposition will likely involve the breakdown of both the nitroguanidine side chain and the nitroimidazole ring, which may occur at different temperatures, leading to more complex TGA profiles.[4]
Exothermic Events (DSC) A sharp, significant exotherm associated with decomposition.One or more strong exothermic peaks.The high energy content from the multiple nitro groups will result in significant energy release upon decomposition. The complexity of the DSC curve will mirror the multi-stage decomposition seen in TGA.
Residue at 600 °C (TGA) Varies with conditions, but can be significant.Expected to be minimal.The high nitrogen content and the presence of oxygen in the nitro groups suggest that the decomposition products will be primarily gaseous (e.g., N2, H2O, CO2, NOx).[5]
Predicted Thermal Decomposition Pathway

The following diagram illustrates the logical flow of the predicted thermal decomposition, highlighting the key stages.

A 1-(5-Nitro-1H-imidazol-4-yl)guanidine (Solid) B Melting (Endotherm) A->B Heat C Initial Decomposition (Exotherm) - Cleavage of N-NO2 bond - Ring opening of imidazole B->C Increased Heat D Secondary Decomposition (Exotherm) - Fragmentation of guanidine and imidazole residues C->D E Gaseous Products (N2, H2O, CO2, NOx) D->E F Solid Residue (if any) D->F

Caption: Predicted thermal decomposition pathway for 1-(5-Nitro-1H-imidazol-4-yl)guanidine.

Experimental Protocol for Thermal Analysis

To experimentally validate the predicted thermal behavior, a simultaneous TGA/DSC analysis is recommended.[6][7] This provides a comprehensive picture by measuring mass changes and heat flow concurrently under identical conditions.[7]

Instrumentation
  • Instrument: Simultaneous Thermal Analyzer (STA) capable of TGA/DSC measurements.

  • Crucibles: Aluminum or ceramic crucibles (ceramic is preferred for higher temperatures and to prevent reaction with the sample).

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

Experimental Workflow

The following diagram outlines the recommended experimental workflow.

cluster_prep Sample Preparation cluster_analysis Instrument Setup & Analysis cluster_data Data Processing & Interpretation A Weigh 1-3 mg of 1-(5-Nitro-1H-imidazol-4-yl)guanidine B Place sample in a pre-tared ceramic crucible A->B C Place crucible in STA instrument B->C D Equilibrate at 30 °C C->D E Heat from 30 °C to 600 °C at multiple heating rates (5, 10, 15, 20 °C/min) D->E F Record TGA (mass loss) and DSC (heat flow) curves E->F G Determine onset temperatures, peak temperatures, and mass loss percentages F->G H Perform kinetic analysis (e.g., Kissinger method) using data from multiple heating rates G->H

Caption: Experimental workflow for the thermal analysis of 1-(5-Nitro-1H-imidazol-4-yl)guanidine.

Rationale for Experimental Choices
  • Small Sample Size (1-3 mg): For energetic materials, using a small sample size is a critical safety measure to prevent excessive pressure buildup in the instrument upon decomposition.

  • Inert Atmosphere (Nitrogen): An inert atmosphere is essential to study the intrinsic thermal decomposition of the material without interference from oxidative processes.

  • Multiple Heating Rates: Performing the analysis at different heating rates (e.g., 5, 10, 15, and 20 K/min) is crucial for kinetic studies.[4][8][9] Methods like the Kissinger or Ozawa-Flynn-Wall method can be applied to determine the activation energy of the decomposition process, providing deeper insights into the reaction mechanism.[3]

Interpretation of Expected Results

TGA Curve: We anticipate a multi-stage weight loss profile. The first significant weight loss will likely correspond to the initial fragmentation of the molecule. Subsequent weight loss stages will represent the further decomposition of intermediate products.

DSC Curve: The DSC curve is expected to show an endothermic peak corresponding to melting, potentially overlapping with the onset of decomposition. This will be followed by one or more strong exothermic peaks, indicating the energetic release during decomposition. The number and shape of these exotherms will provide information on the complexity of the decomposition reaction.

Conclusion and Future Work

This guide provides a scientifically grounded prediction of the thermal behavior of 1-(5-Nitro-1H-imidazol-4-yl)guanidine based on the known properties of its constituent moieties. The comparison with nitroguanidine highlights the expected influence of the nitroimidazole group on the overall thermal stability. The provided experimental protocol offers a clear and safe pathway for the empirical determination of its TGA/DSC profile.

Future research should focus on obtaining experimental data for this compound and coupling the thermal analyzer to a mass spectrometer or an FTIR spectrometer (TGA-MS/FTIR). This would allow for the identification of the evolved gaseous products during decomposition, providing a more complete understanding of the decomposition mechanism.[2][10]

References

  • Effects of nitroguanidine on the thermal behavior and burning characteristics of 5-amino-1H-tetrazole-based propellants - ResearchGate. (2017, February 8). Retrieved from [Link]

  • Computer Simulation of Thermal Decomposition Mechanism for Compounds with Nitroguanidine Fragment. (2006).
  • Investigation on the thermal stability of nitroguanidine by TG/DSC-MS-FTIR and Multivariate Non-linear Regression | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Thermal decomposition mechanism of nitroguanidine via a chemical reaction neural network and experiments - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. (2023, October 14). Iranian Journal of Pharmaceutical Research, 22(1).
  • Thermal decomposition mechanism and residual formation of nitroguanidine: insights from DSC, FTIR, and molecular dynamics simulation - ResearchGate. (2026, February 17). Retrieved from [Link]

  • Flexible 5-guanidino-4-nitroimidazole DNA lesions: structures and thermodynamics. (2006, May 30). Biochemistry, 45(21), 6655-6666.
  • Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Thermal Analysis Instruments (DSC, TGA) - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]

  • Simultaneous Thermal Analyzer (STA/TGA-DSC). (n.d.). Retrieved from [Link]

  • The Thermal Decomposition of Nitroguanidine - DTIC. (1953, January 19). Retrieved from [Link]

  • Effects of nitroguanidine on the thermal behavior and burning characteristics of 5-amino-1H-tetrazole-based propellants - SciSpace. (2017, February 23). Retrieved from [Link]

  • Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems - PubMed. (2012, September 21). Retrieved from [Link]

  • Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. (n.d.).
  • Effects of nitroguanidine on the thermal behavior and burning characteristics of 5-amino-1H-tetrazole-based propellants - RSC Publishing. (2017). RSC Advances, 7(23).
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Overlay of the DSC and TGA results obtained on as-supplied MA (the... - ResearchGate. (n.d.). Retrieved from [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 1-(5-Nitro-1H-imidazol-4-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(5-Nitro-1H-imidazol-4-yl)guanidine. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds. The following procedures are based on a composite hazard assessment derived from data on related nitroimidazole and guanidine compounds, ensuring a cautious and comprehensive approach to safety.

Hazard Assessment: A Synthesis of Structural Analogs

Due to the absence of specific safety data for 1-(5-Nitro-1H-imidazol-4-yl)guanidine, a conservative hazard assessment is derived from its primary structural motifs: a nitroimidazole core and a guanidine functional group.

  • Nitroimidazole Moiety: Compounds in the nitroimidazole class are known to be biologically active and may present significant health risks. Some are suspected of being carcinogenic and having the potential to cause genetic defects or harm to an unborn child. They can be harmful if ingested, inhaled, or absorbed through the skin, often causing skin and eye irritation.[1][2][3]

  • Guanidine Moiety: Guanidine and its derivatives are known to be corrosive and can cause severe skin and eye irritation.[4] Inhalation or ingestion can also be harmful.[5]

  • Nitro Group: The presence of a nitro group can increase the flammability and, in some cases, the explosive potential of a compound, particularly when dry.[6][7][8]

Based on this analysis, 1-(5-Nitro-1H-imidazol-4-yl)guanidine should be handled as a hazardous substance with potential for skin and eye irritation, toxicity upon ingestion or inhalation, and possible long-term health effects. The potential for flammability should also be considered.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial when handling 1-(5-Nitro-1H-imidazol-4-yl)guanidine. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound, especially when in powdered form, should be conducted in a well-ventilated area.[9][10] A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[11]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment Selection

The following table outlines the recommended PPE for various laboratory operations involving 1-(5-Nitro-1H-imidazol-4-yl)guanidine.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shields.[9][10] A face shield may be required for larger quantities.Nitrile rubber gloves (minimum 0.11mm thickness).[12] Gloves must be inspected before use and disposed of properly after handling.[12][13]A lab coat or chemical-resistant apron.[12]A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended, especially if dust is generated.[1][11]
Solution Preparation and Handling Tightly fitting safety goggles with side-shields.[9][10]Nitrile rubber gloves (minimum 0.11mm thickness).[12]A lab coat or chemical-resistant apron.[12]Generally not required if performed in a fume hood. If outside a fume hood, a respirator may be necessary based on the volatility of the solvent and the concentration of the solution.
Transfer and Reaction Setup Tightly fitting safety goggles with side-shields.[9][10] A face shield is recommended when handling larger volumes.Nitrile rubber gloves (minimum 0.11mm thickness).[12]A lab coat or chemical-resistant apron.[12]Work should be performed in a fume hood to avoid inhalation of vapors or aerosols.

Diagram: PPE Selection Workflow

PPE_Selection PPE Selection for Handling 1-(5-Nitro-1H-imidazol-4-yl)guanidine cluster_assessment Hazard and Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls Start Start: New Procedure Assess_Physical_Form Assess Physical Form (Solid/Liquid) Start->Assess_Physical_Form Assess_Quantity Assess Quantity Assess_Physical_Form->Assess_Quantity Assess_Operation Assess Operation (Weighing, Solution Prep, etc.) Assess_Quantity->Assess_Operation Engineering_Controls Use Engineering Controls: - Fume Hood - Ventilated Enclosure Assess_Operation->Engineering_Controls Eye_Protection Eye Protection: - Safety Goggles - Face Shield (if splash risk) Hand_Protection Hand Protection: - Nitrile Gloves Eye_Protection->Hand_Protection Body_Protection Body Protection: - Lab Coat - Chemical Apron Hand_Protection->Body_Protection Respiratory_Protection Respiratory Protection: - Fume Hood (primary) - Respirator (if dust/aerosol risk) Body_Protection->Respiratory_Protection Engineering_Controls->Eye_Protection

Caption: A workflow diagram for selecting appropriate PPE.

Operational Plan: Safe Handling Practices

Adherence to standard good laboratory practices is paramount.

  • Avoid Dust Formation: Handle the solid form of the compound carefully to avoid creating dust.[9][10][14]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1][14] Do not eat, drink, or smoke in the laboratory.[9][15]

  • Contamination: Avoid contact with skin, eyes, and clothing.[9][10][14] If contact occurs, follow the first-aid measures outlined below.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][16] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][12] Seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[12][16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][16]

Disposal Plan: Environmental Responsibility

Proper disposal of 1-(5-Nitro-1H-imidazol-4-yl)guanidine and its containers is essential to prevent environmental contamination.

  • Waste Collection: Collect all waste material, including contaminated PPE, in a designated, labeled, and sealed container.

  • Disposal Method: Disposal must be carried out by a licensed professional waste disposal service.[16] Do not dispose of with household garbage or allow the product to reach the sewage system.[15]

  • Regulatory Compliance: All disposal activities must comply with local, regional, and national regulations.

Diagram: Waste Disposal Workflow

Waste_Disposal Disposal Workflow for 1-(5-Nitro-1H-imidazol-4-yl)guanidine cluster_generation Waste Generation cluster_collection Collection and Storage cluster_disposal Final Disposal Start Waste Generated (Excess compound, contaminated PPE, etc.) Segregate Segregate Waste Start->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Waste Area Containerize->Store Contact_Disposal_Service Contact Licensed Waste Disposal Service Store->Contact_Disposal_Service Documentation Complete Waste Manifest Contact_Disposal_Service->Documentation Handover Handover for Disposal Documentation->Handover

Caption: A step-by-step guide for the safe disposal of chemical waste.

References

  • Safety Data Sheet: Guanidine hydrochloride - Carl ROTH. (URL: [Link])

  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006). (URL: )
  • Unichem Laboratories Limited - VIP Petcare (Metronidazole). (URL: [Link])

  • Guanidine Hydrochloride 6M Solution | BioSpectra, Inc. (URL: [Link])

  • Safety data sheet - CPAChem (4-Nitroimidazole). (URL: [Link])

  • Safety Data Sheet - Takara Bio. (URL: [Link])

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.